2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(2-hydroxyethylamino)propylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c10-6-4-8-2-1-3-9-5-7-11/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSBMMZQOKZFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328919 | |
| Record name | 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-27-6 | |
| Record name | 2,2′-(1,3-Propanediyldiimino)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({3-[(2-hydroxyethyl)amino]propyl}amino)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (CAS No. 10563-27-6) is a diamine derivative with potential applications in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring two secondary amine groups and two primary hydroxyl groups, allows for a range of chemical modifications, making it a versatile building block. This technical guide provides a summary of its known physical and chemical properties, outlines a general synthetic approach, and discusses its relevance in the context of drug development as an intermediate.
Chemical Identity and Physical Properties
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a symmetrically substituted propanediamine. The presence of both amine and hydroxyl functional groups imparts unique solubility characteristics and reactivity.
Table 1: Identifiers and Nomenclature
| Identifier | Value |
| Chemical Name | N,N'-bis(2-hydroxyethyl)-1,3-propanediamine |
| Synonyms | 2,2'-(1,3-Propanediyldiimino)diethanol, 2,2'-(Propane-1,3-diyldiimino)diethanol |
| CAS Number | 10563-27-6[1] |
| Molecular Formula | C₇H₁₈N₂O₂[1] |
| Molecular Weight | 162.23 g/mol [1] |
| Physical Form | White to Off-White Solid[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Boiling Point | 317.6 ± 27.0 °C | Predicted[2] |
| Density | 1.035 g/cm³ | [2] |
| Flash Point | 140 °C | |
| pKa | 14.49 ± 0.10 | Predicted[2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Chemical Reactivity and Synthesis
The chemical behavior of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is dictated by its secondary amine and primary alcohol functional groups. The amine groups exhibit nucleophilic and basic properties, allowing for reactions such as alkylation, acylation, and salt formation. The hydroxyl groups can undergo esterification, etherification, and oxidation.
Experimental Protocols
General Synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine:
Reaction Scheme:
1,3-Propanediamine + 2 Ethylene Oxide → N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
Illustrative, Non-Validated Protocol:
-
Materials: 1,3-Propanediamine, Ethylene oxide, a suitable solvent (e.g., ethanol or water), and a reaction vessel rated for pressure and temperature control.
-
Procedure:
-
Charge the reaction vessel with 1,3-propanediamine and the solvent.
-
The vessel is then sealed and heated to a specific temperature (e.g., 50-100 °C).
-
Ethylene oxide is carefully introduced into the vessel in a controlled manner, maintaining the desired stoichiometric ratio.
-
The reaction is allowed to proceed for several hours under constant stirring and temperature monitoring.
-
Upon completion, the reaction mixture is cooled, and any excess ethylene oxide is safely vented.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
-
Disclaimer: This is a generalized procedure and requires optimization and validation for safe and efficient execution.
Spectroscopic Data
Detailed NMR and IR spectral data for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine are not widely published. However, a mass spectrum is available.
-
Mass Spectrometry: An electron ionization mass spectrum is available through the NIST WebBook, which can be used for the identification and confirmation of the compound's molecular weight.
Role in Drug Development and Biological Significance
Currently, there is no direct evidence in the reviewed literature of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine being involved in specific signaling pathways or possessing inherent biological activity. Its primary relevance to the pharmaceutical industry is as a chemical intermediate.
It has been identified as an intermediate in the synthesis of an impurity of Cyclophosphamide.[1] Cyclophosphamide is a widely used chemotherapy drug. The synthesis and characterization of its impurities are critical for ensuring the safety and efficacy of the final drug product. Therefore, N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is of interest to pharmaceutical scientists involved in process development and quality control.
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Caption: Generalized synthesis workflow for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Safety and Handling
Detailed safety information for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is not extensively documented. However, based on the properties of similar aliphatic amines and alcohols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For compounds with predicted skin and eye irritation potential, direct contact should be avoided.
Conclusion
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a chemical compound with established physical and chemical identifiers. While its biological activity and direct applications in drug signaling are not yet defined, its role as an intermediate in the synthesis of a pharmaceutical impurity highlights its importance in the broader context of drug development and quality control. Further research is needed to fully characterize its experimental properties, develop detailed synthesis and analysis protocols, and explore its potential applications.
References
An In-depth Technical Guide to the Spectroscopic Data of N-Oleoylethanolamine (CAS 111-58-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Oleoylethanolamine (OEA), a crucial endogenous lipid mediator involved in the regulation of feeding, body weight, and lipid metabolism. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of its primary signaling pathway.
Spectroscopic Data
This section presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Oleoylethanolamine. The data is summarized in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of OEA. Below are the compiled ¹H and ¹³C NMR spectral data.
Table 1: ¹H NMR Spectroscopic Data for N-Oleoylethanolamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.34 | m | 2H | -CH=CH- (Olefinic protons) |
| 3.65 | t | 2H | -CH₂-OH |
| 3.35 | q | 2H | -NH-CH₂- |
| 2.16 | t | 2H | -CO-CH₂- |
| 2.01 | m | 4H | -CH₂-CH=CH-CH₂- |
| 1.60 | p | 2H | -CO-CH₂-CH₂- |
| 1.28 | br s | 20H | -(CH₂)₁₀- |
| 0.88 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for N-Oleoylethanolamine
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O (Amide carbonyl) |
| 129.9 | -CH=CH- (Olefinic carbons) |
| 61.8 | -CH₂-OH |
| 41.8 | -NH-CH₂- |
| 36.5 | -CO-CH₂- |
| 31.8 | -(CH₂)n- |
| 29.7 | -(CH₂)n- |
| 29.6 | -(CH₂)n- |
| 29.4 | -(CH₂)n- |
| 29.2 | -(CH₂)n- |
| 29.1 | -(CH₂)n- |
| 27.1 | -CH₂-CH= |
| 25.8 | -CO-CH₂-CH₂- |
| 22.6 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in OEA. The key absorption bands are detailed below.
Table 3: IR Spectroscopic Data for N-Oleoylethanolamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amide) |
| ~3005 | Medium | =C-H stretch (alkene) |
| 2924 | Strong | C-H asymmetric stretch (alkane) |
| 2853 | Strong | C-H symmetric stretch (alkane) |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1550 | Strong | N-H bend (Amide II) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1060 | Medium | C-O stretch (primary alcohol) |
| ~722 | Weak | -(CH₂)n- rock |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of OEA, aiding in its identification and structural confirmation. OEA is often analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 4: Mass Spectrometry Data for N-Oleoylethanolamine
| m/z | Relative Intensity | Assignment |
| 325.29 | Moderate | [M]⁺, Molecular Ion |
| 308 | Moderate | [M - H₂O]⁺ |
| 264 | Moderate | [M - CH₂CH₂OH]⁺ |
| 61 | High | [HOCH₂CH₂NH₂]⁺ |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of N-Oleoylethanolamine (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to TMS.
IR Spectroscopy Protocol
-
Sample Preparation (Thin Film): A small amount of OEA is dissolved in a volatile solvent like chloroform. A drop of the solution is cast onto a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Lipid Extraction: For biological samples, lipids, including OEA, are extracted using a method such as the Folch or Bligh-Dyer procedure, which involves partitioning with chloroform and methanol.[1]
-
Solid-Phase Extraction (SPE): The lipid extract may be further purified using SPE to isolate N-acylethanolamines.[2]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, typically a mixture of acetonitrile and water, compatible with the LC mobile phase.[3]
-
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used.[4]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the positive ion mode is typically used.
-
For quantitative analysis, multiple reaction monitoring (MRM) is employed, where the precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[4]
-
-
Data Analysis: The data is processed using software provided with the mass spectrometer to identify and quantify OEA based on its retention time and specific mass transitions.
Signaling Pathway and Experimental Workflow Visualization
N-Oleoylethanolamide is a well-established agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[6][7][8] The activation of PPAR-α by OEA initiates a cascade of events leading to changes in gene expression.
PPAR-α Signaling Pathway
The following diagram illustrates the activation of the PPAR-α signaling pathway by OEA.
Caption: Activation of PPAR-α by OEA.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the spectroscopic analysis of N-Oleoylethanolamine from a biological sample.
Caption: General workflow for spectroscopic analysis of OEA.
References
- 1. mdpi.com [mdpi.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol: A Comprehensive Technical Guide
An In-Depth Review of Crystallographic Data and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals
A thorough investigation into the crystal structure of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol has revealed a notable absence of publicly available crystallographic data. Extensive searches of chemical and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray analysis of this compound.
While the target compound, with the chemical formula C7H18N2O2, is available commercially for research purposes, its three-dimensional molecular and crystal structure remains uncharacterized according to the current scientific literature.[1][2] This presents a significant knowledge gap for researchers utilizing this molecule in fields such as coordination chemistry, materials science, and pharmaceutical development, where a precise understanding of molecular geometry and intermolecular interactions is crucial.
In contrast, crystal structure analyses of several related propane-1,3-diyl diamine derivatives have been reported, offering potential insights into the conformational possibilities of the propane-1,3-diyl linker. For instance, the crystal structure of 2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol) reveals a monoclinic crystal system with the space group P21/c.[3][4] In this structure, the propyl linker connects two salicylaldimine moieties, which exhibit intramolecular hydrogen bonding.[3][4]
Another related compound, 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)], demonstrates a folded conformation where the crystal packing is influenced by π–π stacking interactions between phthalimide groups.[5] While these examples feature the same propane-1,3-diyl backbone, the different substituents on the nitrogen atoms significantly influence the overall molecular conformation and the nature of the intermolecular interactions that govern the crystal packing.
The absence of a determined crystal structure for this compound highlights an opportunity for further research. A definitive crystallographic study would provide invaluable data on bond lengths, bond angles, torsion angles, and the supramolecular architecture, thereby aiding in the rational design of new materials and molecules with tailored properties.
Future Work: Proposed Experimental Protocol
To address this gap, a proposed experimental workflow for the crystal structure determination of this compound is outlined below. This protocol is based on standard crystallographic techniques.
| Step | Procedure | Details |
| 1. Synthesis and Purification | Obtain or synthesize high-purity this compound. | Recrystallization or chromatography may be necessary to achieve a purity >99%. |
| 2. Crystal Growth | Grow single crystals suitable for X-ray diffraction. | Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization should be explored with various solvents (e.g., ethanol, methanol, acetone, acetonitrile). |
| 3. X-ray Data Collection | Mount a suitable single crystal on a diffractometer and collect diffraction data. | A modern single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a sensitive detector (e.g., CCD or CMOS) would be used. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. |
| 4. Structure Solution and Refinement | Process the diffraction data and solve the crystal structure. | The structure can be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose.[3][4] |
| 5. Data Analysis and Visualization | Analyze the geometric parameters and intermolecular interactions. | Bond lengths, bond angles, torsion angles, and details of hydrogen bonding and other non-covalent interactions will be determined. Molecular visualization software will be used to generate graphical representations of the structure. |
Below is a conceptual workflow diagram for the proposed crystal structure analysis.
The successful execution of this protocol would provide the first comprehensive crystallographic characterization of this compound, a valuable contribution to the scientific community.
References
- 1. 2,2\'-(Propane-1,3-Diylbis(Azanediyl))Diethanol - Protheragen [protheragen.ai]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a diamine derivative characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone. This structure imparts hydrophilic properties and provides reactive hydroxyl groups, making it a valuable building block in various chemical syntheses. Its applications can be found in the development of pharmaceuticals, as a precursor for more complex molecules, and in the formulation of various industrial products. This technical guide provides a comprehensive review of the available literature on the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, focusing on experimental protocols, reaction conditions, and quantitative data.
Synthetic Pathway
The primary and most direct route for the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is the reaction of 1,3-propanediamine with two equivalents of ethylene oxide. This reaction is a nucleophilic addition where the nitrogen atoms of the diamine attack the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of a new carbon-nitrogen and oxygen-hydrogen bond. The reaction proceeds in two steps, with the initial formation of the mono-hydroxyethylated intermediate, N-(2-hydroxyethyl)-1,3-propanediamine, followed by the addition of a second molecule of ethylene oxide to the other nitrogen atom.
Caption: General reaction scheme for the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Experimental Protocols and Quantitative Data
| Compound Synthesized | Reactants | Solvent | Catalyst | Temperature (°C) | Pressure | Time | Yield | Reference |
| N,N-bis(2-hydroxyethyl)isopropanolamine | Isopropanolamine, Propylene Oxide | - | - | 35-95 | - | 2-10 h | >94.4% | [1] |
| N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine | Ethylenediamine, Ethylene Oxide | C3-C9 Alcohols | - | 120-220 | 2-60 bar | - | High | [2] |
| N,N'-bis-(2-hydroxyethyl)ethylenediamine | 2-(2-aminoethylamino)ethanol, 2-chloroethanol | - | Sodium Carbonate | 135 | - | 25 h | 40.7% | [3] |
| N,N-bis-(2-hydroxyethyl) N-alkylamine | Primary alkylamine, Ethylene Oxide | - | None (for bis-hydroxyethylation) | 160-190 | 40-90 psig | - | - | [4][5] |
| Monoalkylation of Ethylenediamine | Ethylenediamine, Propylene Oxide | Methanol | - | - | - | 3 h (addition) | 45% (1:1 ratio), 90% (7:1 excess diamine) | [6] |
Based on this data, a generalized experimental protocol for the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine can be proposed:
Proposed Experimental Protocol:
-
Reaction Setup: A stirred autoclave reactor is charged with 1,3-propanediamine and a suitable solvent, such as a C3-C9 alcohol (e.g., isopropanol), can be used, although the reaction may also be performed neat.
-
Reactant Addition: Two molar equivalents of ethylene oxide are slowly introduced into the reactor. To control the exothermicity of the reaction, the addition should be done at a controlled rate.
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 120-190°C and pressurized to 2-60 bar.[2][4][5] The reaction is maintained under these conditions for a period of 2 to 10 hours to ensure complete conversion.[1]
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and any excess pressure is carefully released. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
It is important to note that the molar ratio of 1,3-propanediamine to ethylene oxide can be adjusted to influence the product distribution. An excess of 1,3-propanediamine would favor the formation of the mono-hydroxyethylated product.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Caption: A flowchart of the experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is primarily achieved through the reaction of 1,3-propanediamine with ethylene oxide. While a specific, optimized protocol for this exact molecule is not extensively detailed in the public domain, a robust understanding of the reaction can be built upon the synthesis of similar di-hydroxyethylated diamines and general principles of amine ethoxylation. The key parameters to control are the molar ratio of the reactants, temperature, and pressure. The reaction is typically performed at elevated temperatures and pressures, and may or may not employ a solvent. Purification is generally achieved through vacuum distillation. The information provided in this guide serves as a solid foundation for researchers and professionals to develop a safe and efficient synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine for their specific applications. Further process optimization and characterization would be necessary to establish a definitive and high-yielding synthetic route.
References
- 1. scribd.com [scribd.com]
- 2. EP0968172B1 - Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine - Google Patents [patents.google.com]
- 3. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 5. US8357636B2 - Alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data on the thermal stability or degradation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol. This guide, therefore, provides a comprehensive framework of the methodologies and potential degradation pathways that are crucial for the analysis of this compound. The experimental protocols are detailed and generalized, based on standard analytical techniques, and the degradation pathways are putative, based on the chemical structure of the molecule.
Executive Summary
This compound is a molecule of interest in various chemical and pharmaceutical applications. Understanding its thermal stability and degradation profile is paramount for ensuring its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. This technical guide outlines the standard experimental procedures for assessing thermal stability and identifying degradation products, namely Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, a putative thermal degradation pathway is proposed to guide future experimental investigations.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 10563-27-6[1] |
| Molecular Formula | C7H18N2O2[1] |
| Molecular Weight | 162.23 g/mol [1] |
| Synonyms | N,N'-bis(2-hydroxyethyl)-1,3-propanediamine |
Thermal Stability Analysis: Experimental Protocols
The following sections detail the standard experimental protocols for assessing the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired experimental conditions. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 600-800 °C.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is obtained from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 2,2'-(Propane-1,3-diylbis(azaneyl))diethanol into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, the analysis is typically conducted under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond any expected transitions.
-
-
Data Analysis: The DSC thermogram plots the heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The melting point (Tm) and the enthalpy of fusion (ΔHf), as well as the decomposition temperature (Td) and the enthalpy of decomposition (ΔHd), can be determined from the thermogram.
Identification of Thermal Degradation Products: Experimental Protocol
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the target molecule.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small, accurately weighed amount (typically 0.1-1.0 mg) of this compound is placed in a pyrolysis tube.
-
Pyrolysis Conditions: The sample is rapidly heated to a specific decomposition temperature (e.g., the Tmax determined by TGA) in an inert atmosphere (e.g., helium). The pyrolysis products are then swept into the GC injection port.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A suitable temperature program is used to separate the degradation products. For example, hold at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: The separated compounds are detected by the mass spectrometer, and the resulting mass spectra are compared with a spectral library (e.g., NIST) for identification.
Putative Thermal Degradation Pathway
While no specific degradation products have been reported for this compound, a hypothetical degradation pathway can be proposed based on its structure. The molecule contains susceptible C-N and C-O bonds, as well as hydroxyl groups that can participate in elimination reactions.
References
An In-depth Technical Guide to the Solubility of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a diamine of interest in various chemical and pharmaceutical applications due to its unique structural features, including two hydroxyl groups and two secondary amine functionalities. A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes a robust framework for its experimental determination. We present detailed methodologies for solubility assessment, a structure for data presentation, and visual workflows to aid researchers in generating and interpreting this critical physicochemical property.
Physicochemical Properties and Predicted Solubility Profile
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (CAS: 10563-27-6, Molecular Formula: C7H18N2O2) possesses both polar and non-polar characteristics, which dictates its solubility behavior. The presence of two hydroxyl (-OH) groups and two amine (-NH-) groups allows for hydrogen bonding with protic solvents. Conversely, the propane backbone provides a degree of lipophilicity.
Based on its structure, the following solubility profile can be anticipated:
-
High Solubility in Polar Protic Solvents: Due to the strong potential for hydrogen bonding, the compound is expected to be highly soluble, and likely miscible, in polar protic solvents such as water, methanol, and ethanol. Several chemical data suppliers anecdotally confirm its miscibility in water.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should be effective at solvating the molecule, although some sources describe its solubility in DMSO as "slight".
-
Limited Solubility in Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexanes and toluene, as the energetic cost of disrupting the solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions. Some sources indicate "slight" solubility in chloroform.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Water | 25 | Miscible | Miscible | Visual Inspection | Anecdotal |
| Methanol | 25 | Slightly Soluble | - | Anecdotal | Anecdotal |
| Ethanol | 25 | Data not available | Data not available | ||
| Acetone | 25 | Data not available | Data not available | ||
| Ethyl Acetate | 25 | Data not available | Data not available | ||
| Dichloromethane | 25 | Data not available | Data not available | ||
| Chloroform | 25 | Slightly Soluble | - | Anecdotal | Anecdotal |
| Dimethyl Sulfoxide (DMSO) | 25 | Slightly Soluble | - | Anecdotal | Anecdotal |
| Toluene | 25 | Data not available | Data not available | ||
| Hexane | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible quantitative solubility data, the following detailed experimental protocols are recommended. The "shake-flask" method is a gold standard for determining thermodynamic solubility.
Gravimetric Method
This method is straightforward and suitable for determining solubility in volatile organic solvents.
Materials:
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (4-decimal place)
-
Syringe filters (0.45 µm, solvent-compatible membrane)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Sample Preparation: Add an excess amount of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of the undissolved solute.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent.
-
Mass Determination: Once the solvent has completely evaporated, re-weigh the evaporating dish containing the solute residue.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100
Quantitative Analysis Method (HPLC)
This method is highly accurate and suitable for a wide range of solvents, especially when the solute is not highly volatile.
Materials:
-
As per the Gravimetric Method.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index).
-
Mobile phase compatible with the analyte and solvent.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter. Accurately dilute the filtered solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine of known concentrations in the chosen solvent.
-
HPLC Analysis: Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
Calibration Curve: Plot the peak area (or height) of the standard solutions against their corresponding concentrations to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculation: Calculate the solubility of the original saturated solution, taking into account the dilution factor.
Solubility ( g/100 mL) = (Concentration from calibration curve (g/mL) * Dilution factor) * 100
Visualized Workflows
To further clarify the experimental processes, the following diagrams generated using Graphviz (DOT language) illustrate the logical flow of the described methodologies.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-based Solubility Determination.
Conclusion
While a comprehensive quantitative dataset for the solubility of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is yet to be established in the public domain, this technical guide provides the necessary framework for researchers to generate this vital data. The provided experimental protocols, based on established methodologies, offer a clear path to obtaining accurate and reproducible solubility measurements. The structured data table and visualized workflows are intended to standardize the process of data collection and reporting, thereby contributing to a more complete understanding of the physicochemical properties of this important compound within the scientific community.
A Technical Guide to the Quantum Chemical Analysis of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
Abstract
This technical guide outlines a comprehensive framework for the quantum chemical investigation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol (CAS No. 10563-27-6). While specific computational studies on this molecule are not available in the current literature, this document provides a detailed, state-of-the-art protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies and data presentation formats described herein are designed to serve as a robust starting point for researchers seeking to model this molecule and understand its chemical behavior at a quantum level, which is crucial for applications in medicinal chemistry and materials science.
Introduction
This compound is a diamine diol with the chemical formula C₇H₁₈N₂O₂. Its structure, featuring a flexible propane linker connecting two ethanolamine moieties, suggests potential applications as a chelating agent, a precursor in polymer synthesis, or a scaffold in drug design. Understanding the molecule's three-dimensional conformation, electronic charge distribution, and reactivity is paramount for harnessing its potential.
Quantum chemical calculations offer a powerful, non-experimental route to determine these properties with high accuracy. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational spectra (FT-IR, Raman), electronic characteristics (e.g., HOMO-LUMO energy gap), and thermodynamic stability. This guide details a standard yet powerful computational workflow for such an investigation.
Proposed Computational & Experimental Protocols
The following sections describe a detailed protocol for a comprehensive computational study based on Density Functional Theory (DFT), a method that provides an excellent balance between accuracy and computational cost for molecules of this size.
Computational Protocol: Density Functional Theory (DFT)
This protocol outlines the steps for geometry optimization, vibrational analysis, and electronic property calculation.
2.1.1. Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2.1.2. Level of Theory:
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended for its reliability in predicting geometries and electronic properties for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is proposed.
-
6-311G: A triple-zeta valence basis set providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and potential non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in chemical bonds.
-
2.1.3. Computational Workflow:
-
Initial Structure Creation: The 2D structure of this compound is drawn and converted to a 3D model using molecular modeling software (e.g., Avogadro, ChemDraw). A preliminary geometry optimization using a faster method like molecular mechanics can provide a reasonable starting point.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of all atoms until the minimum energy conformation on the potential energy surface is found. The convergence criteria should be set to the software's default "tight" or "very tight" settings for high accuracy.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It predicts the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental anharmonic vibrations.
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are conducted to determine key electronic properties, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) mapping.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Total dipole moment.
-
The logical flow of this computational protocol is visualized below.
Caption: A standard workflow for quantum chemical analysis of a molecule.
Correlative Experimental Protocol: FT-IR Spectroscopy
To validate the computational results, an experimental FT-IR spectrum should be obtained.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The pure solid sample of this compound can be mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Collection: The spectrum should be recorded in the range of 4000–400 cm⁻¹, with a resolution of at least 4 cm⁻¹.
-
Analysis: The experimental vibrational bands (e.g., O-H stretch, N-H stretch, C-H stretch, C-N stretch) would be compared to the scaled theoretical frequencies predicted by the DFT calculations.
Hypothetical Data Presentation
The quantitative data generated from the proposed calculations should be organized into clear, comparative tables. The following templates illustrate how this data would be presented.
Table 1: Key Optimized Geometrical Parameters This table would list the most important bond lengths, bond angles, and dihedral angles that define the molecule's core structure.
| Parameter | Atom(s) | Calculated Value |
| Bond Lengths (Å) | ||
| O1 - H1 | (e.g., 0.965) | |
| N1 - C2 | (e.g., 1.468) | |
| N1 - C4 | (e.g., 1.471) | |
| C4 - C5 | (e.g., 1.535) | |
| Bond Angles (°) | ||
| C2 - N1 - C4 | (e.g., 112.5) | |
| N1 - C4 - C5 | (e.g., 113.8) | |
| Dihedral Angles (°) | ||
| N1 - C4 - C5 - C6 | (e.g., -178.9) |
Table 2: Calculated Vibrational Frequencies vs. Experimental Data This table would compare the computationally predicted vibrational modes with experimentally observed FT-IR peaks.
| Vibrational Mode Description | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| O-H stretch | (e.g., 3650) | (e.g., 3529) | (e.g., ~3400-3500) |
| N-H stretch | (e.g., 3480) | (e.g., 3365) | (e.g., ~3300-3350) |
| asym. CH₂ stretch | (e.g., 3055) | (e.g., 2954) | (e.g., ~2950) |
| sym. CH₂ stretch | (e.g., 2980) | (e.g., 2882) | (e.g., ~2880) |
| C-O stretch | (e.g., 1085) | (e.g., 1049) | (e.g., ~1050) |
| C-N stretch | (e.g., 1120) | (e.g., 1083) | (e.g., ~1090) |
Table 3: Global Electronic and Thermodynamic Properties This table summarizes the key electronic descriptors and calculated thermodynamic values at standard conditions (298.15 K, 1 atm).
| Property | Calculated Value | Unit |
| HOMO Energy | (e.g., -6.54) | eV |
| LUMO Energy | (e.g., 1.22) | eV |
| HOMO-LUMO Gap (ΔE) | (e.g., 7.76) | eV |
| Dipole Moment | (e.g., 3.15) | Debye |
| Total Energy | (e.g., -518.76) | Hartrees |
| Zero-point vibrational energy | (e.g., 215.4) | kcal/mol |
| Enthalpy (H) | (e.g., -325615.8) | kcal/mol |
| Gibbs Free Energy (G) | (e.g., -325660.2) | kcal/mol |
Conclusion
This guide provides a comprehensive and actionable protocol for the quantum chemical study of this compound. By following the detailed DFT methodology, researchers can generate high-quality, predictive data on the molecule's geometry, vibrational spectra, and electronic structure. This information is invaluable for understanding its intrinsic properties, predicting its reactivity, and guiding its application in drug development and other scientific fields. The visualization of the workflow and the structured tables for data presentation are intended to serve as a best-practice template for future research on this and related molecules.
An In-depth Technical Guide on the Mechanism of Action of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a versatile chelating ligand with potential applications in coordination chemistry, materials science, and pharmaceutical development. Its molecular structure, featuring two secondary amine nitrogen atoms and two hydroxyl oxygen atoms connected by a flexible propane-1,3-diamine backbone, allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the mechanism of action of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a ligand, drawing upon data from closely related analogues to elucidate its coordination behavior. The guide details its chelation mechanism, summarizes key quantitative data on the stability of related metal complexes, provides exemplary experimental protocols for its study, and visualizes the underlying chemical principles.
Introduction
Polyamine and aminoalcohol ligands are of significant interest in coordination chemistry due to their ability to form stable multidentate complexes with metal ions. N,N'-bis(2-hydroxyethyl)-1,3-propanediamine belongs to this class of compounds, possessing four potential donor atoms: two nitrogen atoms from the diamine core and two oxygen atoms from the hydroxyethyl arms. The spatial arrangement and flexibility of these donor sites enable the ligand to act as a tetradentate chelator, forming stable five- and six-membered chelate rings with a central metal ion. This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The presence of hydroxyl groups also introduces the possibility of forming hydrogen bonds, which can influence the supramolecular structure and reactivity of the complexes.
Mechanism of Action as a Ligand
The primary mechanism of action of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a ligand is through the formation of coordinate covalent bonds with a metal center. The nitrogen and oxygen atoms act as Lewis bases, donating their lone pairs of electrons to the empty orbitals of a metal ion (a Lewis acid).
The coordination process in an aqueous solution can be described as a stepwise replacement of water molecules from the metal's hydration sphere by the donor atoms of the ligand. The flexibility of the 1,3-propanediamine backbone allows the ligand to wrap around the metal ion, leading to a thermodynamically favorable chelate complex.
Caption: General chelation process of a metal ion with a ligand (L).
The coordination geometry of the resulting complex is dictated by the electronic configuration and preferred coordination number of the metal ion, as well as the steric constraints of the ligand. For N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, a tetradentate N,N',O,O'-coordination is expected, potentially leading to geometries such as distorted tetrahedral or square planar for four-coordinate metals, or octahedral if two additional ligands (e.g., water molecules) are present.
Quantitative Data: Protonation and Stability Constants
Table 1: Protonation Constants of Related Aminoalcohol and Diamine Ligands
| Ligand | log K₁ | log K₂ | log K₃ | Conditions | Reference |
| N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H₃L) | 22.07 | 8.77 | 8.23 | Water, pKw = 13.86 | [1] |
| 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) | 6.46 | - | - | Aqueous solution, I = 1.0 M (KNO₃), 25 °C |
Note: For H₃L, log K₁, log K₂, and log K₃ correspond to the protonation of an imine nitrogen and two phenolic groups, respectively.
Table 2: Stability Constants (log K) of Metal Complexes with Related Ligands
| Metal Ion | 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) | 1,3-Propanediamine |
| Ca²⁺ | 2.25 | 5.25 |
| Mg²⁺ | 0.34 | - |
| Sr²⁺ | 1.44 | - |
| Ba²⁺ | 0.85 | - |
| Mn²⁺ | 0.70 | - |
| Cu²⁺ | 5.27 | - |
| Zn²⁺ | 2.38 | - |
Conditions for Bistris data: Aqueous solution, I = 1.0 M (KNO₃), 25 °C. Conditions for 1,3-Propanediamine with Ca²⁺ are not specified in the provided reference.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a ligand, based on established protocols for similar compounds.
Synthesis of a Related Ligand: N,N'-bis(2-hydroxyethyl)ethylenediamine
This protocol is adapted from the synthesis of a related diamine.[3]
Materials:
-
2-(2-aminoethylamino)ethanol
-
2-chloroethanol
-
Sodium carbonate (powdered)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of 2-(2-aminoethylamino)ethanol (0.2 M), add 2-chloroethanol (0.2 M) and powdered sodium carbonate (0.16 M).
-
Heat the mixture at 135 °C for 25 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Add 300 mL of methanol and filter the mixture.
-
Evaporate the solvent from the filtrate to yield a crude product (yellow oil).
-
Recrystallize the crude product twice from THF over charcoal to obtain the purified N,N'-bis(2-hydroxyethyl)ethylenediamine.
Caption: Workflow for the synthesis of a related bis(hydroxyethyl)diamine.
Determination of Protonation and Stability Constants by Potentiometric Titration
This protocol is based on the methodology described for N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine.[1]
Materials and Equipment:
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine solution of known concentration.
-
Standardized metal salt solution (e.g., Cu(NO₃)₂, Zn(NO₃)₂).
-
Standardized carbonate-free NaOH solution.
-
Background electrolyte solution (e.g., 1.0 M KNO₃).
-
Potentiometer with a glass electrode.
-
Thermostated titration vessel.
-
Computer with software for equilibrium calculations (e.g., HYPERQUAD).
Procedure:
-
Calibration: Calibrate the glass electrode using standard buffer solutions.
-
Ligand Protonation:
-
Pipette a known volume of the ligand solution and the background electrolyte into the titration vessel.
-
Titrate this solution with the standardized NaOH solution.
-
Record the pH values after each addition of titrant.
-
Analyze the titration data using the HYPERQUAD program to determine the protonation constants (log K) of the ligand.
-
-
Complex Stability:
-
Pipette known volumes of the ligand solution, metal salt solution, and background electrolyte into the titration vessel.
-
Titrate the mixture with the standardized NaOH solution.
-
Record the pH values after each addition of titrant.
-
Use the HYPERQUAD program, with the predetermined protonation constants, to analyze the data and determine the stability constants of the metal-ligand complexes.
-
Caption: Experimental workflow for potentiometric titration.
Concluding Remarks
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine presents a compelling scaffold for the development of novel metal complexes. Its mechanism of action is centered on its ability to act as a tetradentate chelating agent, forming stable complexes with a range of metal ions. While specific quantitative data for this ligand remains to be extensively published, analysis of its structural analogues provides a strong foundation for predicting its coordination behavior. The experimental protocols detailed herein offer a roadmap for the systematic investigation of its properties. Further research into the synthesis, characterization, and application of its metal complexes is warranted and holds promise for advancements in catalysis, materials science, and the design of new therapeutic agents.
References
- 1. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol, a diamine derivative with potential applications in pharmaceutical and chemical research. This document details the compound's physicochemical properties, a representative synthesis protocol, and its known context within the field of drug development. The information is presented to be a valuable resource for researchers working with this and structurally related molecules.
Introduction
This compound, also known as N,N'-Bis(2-hydroxyethyl)-1,3-propanediamine, is a chemical compound with the CAS number 10563-27-6. Structurally, it is characterized by a central propane-1,3-diamine core with N,N'-disubstitution of 2-hydroxyethyl groups. Its bifunctional nature, possessing both secondary amine and primary alcohol moieties, makes it a versatile building block in organic synthesis. While not a widely studied compound, it has been identified as an intermediate in the synthesis of an impurity of Cyclophosphamide, a commonly used chemotherapy drug, highlighting its relevance in pharmaceutical process chemistry and quality control.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| CAS Number | 10563-27-6 | [2] |
| Molecular Formula | C7H18N2O2 | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Synonyms | N,N'-Bis(2-hydroxyethyl)-1,3-propanediamine | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, a general and widely applicable method for the N-alkylation of amines with epoxides provides a reliable synthetic route. The reaction of 1,3-diaminopropane with two equivalents of ethylene oxide will yield the desired product. A representative experimental protocol, adapted from a patented method for a similar compound, is provided below.[3]
Representative Experimental Protocol: N-alkylation of 1,3-Diaminopropane with Ethylene Oxide
Materials:
-
1,3-Diaminopropane
-
Ethylene oxide
-
Water
-
Polymerization inhibitor (e.g., hydroquinone)
-
Reaction vessel with stirring, temperature control, and a dropping funnel
Procedure:
-
To a reaction vessel equipped with a stirrer, add 1,3-diaminopropane, a polymerization inhibitor, and water. The molar ratio of 1,3-diaminopropane to water should be approximately 1:1.3.
-
Stir the mixture to ensure homogeneity.
-
Slowly add two molar equivalents of ethylene oxide dropwise to the reaction mixture.
-
Maintain the reaction temperature between 35-95°C and continue stirring for 2-10 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).
-
Upon completion, the crude product can be purified by reduced pressure distillation to yield this compound.
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for this compound.
Applications and Areas of Interest
The primary documented relevance of this compound is as a potential impurity and synthetic intermediate related to the pharmaceutical agent Cyclophosphamide.[1] Its structural motifs suggest other potential areas of research:
-
Chelating Agent: The presence of two secondary amine and two hydroxyl groups suggests potential for chelation of metal ions.
-
Monomer for Polymer Synthesis: As a diamine and a diol, it could serve as a monomer in the synthesis of polyamides, polyurethanes, or other polymers.
-
Corrosion Inhibitor: Similar amino alcohols have been investigated for their anti-corrosion properties.
Signaling Pathways (Hypothetical)
There is currently no direct evidence in the scientific literature linking this compound to any specific biological signaling pathways. However, as a structural component of a potential impurity in a cytotoxic drug, its biological activity, if any, would be of interest in toxicological and pharmacological studies. A hypothetical workflow for investigating such potential interactions is presented below.
Caption: Hypothetical workflow for investigating biological activity.
Conclusion
This compound is a chemical entity with established basic properties and a likely synthetic route. While its documented history is sparse, its connection to pharmaceutical manufacturing as a potential impurity intermediate underscores the importance of a thorough understanding of its chemistry. This guide provides a foundational resource for researchers and professionals in drug development and related fields who may encounter or have an interest in this compound. Further research into its biological activity and potential applications is warranted.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers with tunable mechanical and thermal properties, making them suitable for a wide range of applications, including in the biomedical field for devices and drug delivery systems.[1] The properties of polyurethanes are highly dependent on the chemical structure of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment).
2,2'-(Propane-1,3-diylbis(azanediyl))diethanol is a diamine diol with the chemical formula C7H18N2O2.[2] Its structure, containing both hydroxyl (-OH) and secondary amine (-NH-) functional groups, allows it to act as a potent chain extender or crosslinker in polyurethane synthesis. The amine groups exhibit higher reactivity with isocyanates compared to the hydroxyl groups, leading to the formation of urea and urethane linkages, respectively. This dual reactivity can be leveraged to create poly(urethane-urea)s (PUUs) with unique properties.
Potential Role and Advantages in Polyurethane Synthesis
As a chain extender, this compound is expected to contribute significantly to the hard segment of the polyurethane, influencing its morphology and macroscopic properties.
-
Enhanced Hard Segment Cohesion: The introduction of urea linkages through the reaction of the amine groups with isocyanates will lead to strong intermolecular hydrogen bonding. This can result in improved phase separation between the hard and soft segments, leading to enhanced mechanical properties such as tensile strength and hardness.
-
Increased Thermal Stability: The presence of thermally stable urea groups can improve the overall thermal resistance of the resulting polyurethane.
-
Control over Reaction Kinetics: The differential reactivity of the amine and hydroxyl groups allows for a two-stage polymerization process, providing better control over the polymer structure and molecular weight.
-
Biocompatibility: For biomedical applications, the biocompatibility of any degradation products would be a critical consideration. The structure of this compound suggests it may offer a favorable biocompatibility profile, though this would require empirical validation.[1]
Representative Experimental Protocol: Two-Step Polyurethane-Urea Synthesis
This protocol describes a general two-step solution polymerization method to synthesize a polyurethane-urea, which can be adapted for this compound as the chain extender.
3.1. Materials
-
Diisocyanate: Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
Polyol (Soft Segment): Poly(ethylene glycol) (PEG, Mn = 2000 g/mol ) or Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
Chain Extender: this compound
-
Catalyst: Dibutyltin dilaurate (DBTDL) (optional, for urethane reaction)
-
Solvent: Anhydrous Dimethylacetamide (DMAc) or Dimethylformamide (DMF)
-
Precipitation/Washing: Methanol or Ethanol
-
Inert Gas: Nitrogen or Argon
3.2. Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Heating mantle with a temperature controller
-
Inert gas inlet and outlet
-
Vacuum oven
3.3. Synthesis Workflow
Figure 1. General workflow for the two-step synthesis of polyurethane-urea.
3.4. Detailed Procedure
Step 1: NCO-Terminated Prepolymer Synthesis
-
Dry all glassware in an oven at 120°C overnight and assemble the reaction setup under a nitrogen atmosphere.
-
Charge the polyol and anhydrous DMAc into the three-necked flask.
-
Heat the mixture to 100-110°C under vacuum for 1 hour to remove any residual water.
-
Cool the reactor to 60°C and introduce the diisocyanate dropwise over 30 minutes with vigorous stirring. An NCO:OH molar ratio of 2:1 is typically used.
-
After the addition is complete, raise the temperature to 70-80°C and continue the reaction for 2-3 hours to ensure complete reaction of the hydroxyl groups. The formation of the NCO-terminated prepolymer is monitored by FTIR spectroscopy (disappearance of the -OH peak at ~3300 cm⁻¹) or NCO titration.
Step 2: Chain Extension
-
In a separate flask, dissolve the calculated amount of this compound in anhydrous DMAc. The molar ratio of the chain extender to the prepolymer is typically around 0.95:1 to ensure an isocyanate-terminated polymer for subsequent processing or to achieve a high molecular weight.
-
Cool the prepolymer solution to 50-60°C and add the chain extender solution dropwise over 30 minutes with continuous stirring.
-
A noticeable increase in viscosity should be observed. Continue the reaction for 2-4 hours at this temperature.
Step 3: Polymer Isolation and Purification
-
Once the reaction is complete, precipitate the polymer solution by pouring it into a beaker containing a non-solvent such as methanol or a methanol/water mixture with constant stirring.
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and solvent.
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.
Chemical Reaction Scheme
Figure 2. Polyurethane-urea synthesis reaction.
Representative Quantitative Data
The following table presents hypothetical data to illustrate the expected influence of the chain extender concentration on the properties of the resulting polyurethane-urea.
| Sample ID | NCO:OH Ratio (Prepolymer) | [Chain Extender]:[Prepolymer] Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Glass Transition Temp. (°C) |
| PUU-1 | 2.0 | 0.85 | 25 | 600 | 75 | -45 |
| PUU-2 | 2.0 | 0.95 | 35 | 500 | 85 | -42 |
| PUU-3 | 2.0 | 1.00 | 40 | 450 | 90 | -40 |
This is representative data and actual results will vary based on the specific reactants and reaction conditions.
Characterization
The synthesized polyurethane-ureas should be characterized to determine their structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane (-NHCOO-) and urea (-NHCONH-) linkages and the disappearance of the isocyanate (-NCO) peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segment and melting temperature (Tm) of the hard segment.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Mechanical Testing (e.g., Tensile Testing): To measure properties such as tensile strength, elongation at break, and Young's modulus.
Safety Precautions
-
Diisocyanates are toxic and potent respiratory sensitizers. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents like DMAc and DMF are harmful. Avoid inhalation and skin contact.
-
Follow all standard laboratory safety procedures.
By following these representative guidelines, researchers can explore the potential of this compound as a novel chain extender for developing new polyurethane materials with tailored properties for various applications, including those in the demanding fields of biomedical engineering and drug delivery.
References
Application Notes and Protocols for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a Chain Extender in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a versatile difunctional molecule containing two secondary amine groups and two primary hydroxyl groups. This unique structure allows it to act as a chain extender in the synthesis of various polymers, particularly polyurethanes and poly(urethane-urea)s. The incorporation of this chain extender can significantly influence the final properties of the polymer, including its mechanical strength, thermal stability, and potential for biomedical applications. The presence of hydroxyl groups offers sites for further functionalization, making it an attractive candidate for creating materials for drug delivery and tissue engineering.
These application notes provide an overview of the potential uses of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a chain extender and include detailed protocols for the synthesis and characterization of resulting polymers. It is important to note that while the principles and protocols are based on established polymer chemistry, specific quantitative data for this particular chain extender is limited in published literature. Therefore, the provided data tables are illustrative, based on analogous systems, to guide researchers in their experimental design.
Applications in Polymer Synthesis
Polyurethane and Poly(urethane-urea) Elastomers
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine can be used as a chain extender in the synthesis of segmented polyurethanes and poly(urethane-urea)s. The secondary amine and primary hydroxyl groups react with isocyanate groups of a prepolymer to form urea and urethane linkages, respectively. These linkages contribute to the formation of hard segments within the polymer matrix, which in turn dictates the material's mechanical properties.
Key Advantages:
-
Enhanced Mechanical Properties: The introduction of urea and urethane groups through chain extension generally increases the hardness, tensile strength, and modulus of the resulting elastomer.
-
Improved Thermal Stability: The strong hydrogen bonding associated with the urea and urethane linkages can lead to improved thermal stability of the polymer.
-
Functionalization Potential: The pendant hydroxyl groups can be used for post-polymerization modification, such as grafting of bioactive molecules or drug conjugates.
Epoxy Resins
The amine groups in N,N'-bis(2-hydroxyethyl)-1,3-propanediamine can also act as curing agents for epoxy resins. The reaction of the amine hydrogens with the epoxide groups leads to a cross-linked network, resulting in a rigid thermoset material.[1]
Key Advantages:
-
Robust Cross-linked Network: Forms a durable, cross-linked polymer network.[1]
-
Improved Material Properties: The resulting epoxy systems can exhibit excellent thermal stability, chemical resistance, and mechanical strength.[1][2]
Hydrogels for Biomedical Applications
Due to its hydrophilic nature and the presence of functional groups, N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a potential crosslinking agent for the synthesis of hydrogels. These hydrogels could be designed for controlled drug release, where the drug is either physically entrapped or covalently bonded to the hydroxyl groups of the crosslinker. The degradation of the hydrogel matrix would then facilitate sustained drug release.[3][4][5][6]
Potential Applications in Drug Development:
-
Targeted Drug Delivery: The hydroxyl groups can be functionalized with targeting ligands or drug molecules, potentially for applications in cancer therapy.[7]
-
Tissue Engineering Scaffolds: The biocompatibility of polymers containing hydroxyethyl groups suggests that hydrogels crosslinked with this molecule could be suitable for tissue engineering applications.
Quantitative Data (Illustrative)
The following tables summarize the typical effects of incorporating a diol or diamine chain extender on the mechanical and thermal properties of polyurethanes. These values are illustrative and based on analogous systems to provide a general understanding of the expected changes.
Table 1: Illustrative Mechanical Properties of Polyurethane Films
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| None (Control) | 5 - 10 | 800 - 1200 | 70 - 80 |
| 1,4-Butanediol | 20 - 40 | 500 - 700 | 85 - 95 |
| Ethylenediamine | 30 - 50 | 400 - 600 | 90 - 98 |
| N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (Expected) | 25 - 45 | 450 - 650 | 88 - 96 |
Note: The expected values for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine are an educated estimation based on its structure combining both hydroxyl and amine functionalities.
Table 2: Illustrative Thermal Properties of Polyurethanes
| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Glass Transition Temp. (Tg) of Hard Segment (°C) | Decomposition Temp. (Td, 5%) (°C) |
| None (Control) | -50 to -40 | N/A | ~280 |
| 1,4-Butanediol | -45 to -35 | 60 - 90 | ~310 |
| Ethylenediamine | -40 to -30 | 80 - 120 | ~320 |
| N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (Expected) | -42 to -32 | 70 - 110 | ~315 |
Note: The incorporation of a chain extender generally leads to better phase separation between soft and hard segments, resulting in more distinct glass transition temperatures.
Experimental Protocols
Synthesis of a Poly(urethane-urea) Elastomer using a Two-Step (Prepolymer) Method
This protocol describes the synthesis of a poly(urethane-urea) elastomer using N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as the chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc, anhydrous)
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PTMEG at 80°C under vacuum for at least 4 hours to remove any residual water.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG (e.g., 100 g, 0.05 mol).
-
Heat the PTMEG to 60°C with stirring under a nitrogen atmosphere.
-
Add molten MDI (e.g., 25 g, 0.1 mol) to the flask. The NCO/OH ratio should be approximately 2:1.
-
Add 2-3 drops of DBTDL catalyst to the mixture.
-
Increase the temperature to 80°C and maintain for 2-3 hours with continuous stirring. The reaction progress can be monitored by titration of the NCO content.
Step 2: Chain Extension
-
Cool the prepolymer to 60°C and add anhydrous DMAc to achieve a desired viscosity (e.g., to make a 30% w/w solution).
-
In a separate beaker, dissolve N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (e.g., 8.11 g, 0.05 mol, assuming the prepolymer synthesis was stoichiometric) in DMAc.
-
Slowly add the chain extender solution to the stirred prepolymer solution over 10-15 minutes.
-
Continue stirring for an additional 1-2 hours at 60°C.
-
Pour the resulting viscous polymer solution into a Teflon-coated mold.
-
Cure the film in a vacuum oven at 70°C for 12-24 hours to remove the solvent and complete the reaction.
Characterization of the Synthesized Polymer
a) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of urethane and urea linkages.
-
Procedure: Obtain the FTIR spectrum of the cured polymer film.
-
Expected Peaks:
-
Disappearance of the NCO peak around 2270 cm-1.
-
Appearance of N-H stretching vibrations around 3300 cm-1.
-
C=O stretching of urethane groups around 1730 cm-1.
-
C=O stretching of urea groups around 1640 cm-1.
-
b) Mechanical Testing:
-
Objective: To determine the tensile strength, elongation at break, and modulus of the elastomer.
-
Procedure: Use a universal testing machine (e.g., Instron) to perform tensile tests on dog-bone shaped specimens according to ASTM D412 standard.
c) Thermal Analysis (DSC and TGA):
-
Objective: To determine the glass transition temperatures and thermal stability of the polymer.
-
Procedure:
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to identify the glass transition temperatures of the soft and hard segments.
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the onset of thermal degradation.
-
Visualizations
References
- 1. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. The control of cargo release from physically crosslinked hydrogels by crosslink dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
Application of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the efficacy of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol as a corrosion inhibitor for mild steel in acidic environments. While specific studies on this particular compound are not extensively available, the methodologies outlined herein are based on established electrochemical and surface analysis techniques widely used for assessing the performance of amine-based organic corrosion inhibitors. The protocols cover weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Furthermore, this document presents a framework for data analysis and visualization to facilitate a comprehensive understanding of the inhibitor's protective mechanism.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly for metals like mild steel in acidic media.[1][2] this compound is a promising candidate for corrosion inhibition due to the presence of nitrogen and oxygen heteroatoms in its structure. These atoms can act as active centers for adsorption on the metal surface, forming a protective barrier against corrosive agents.[2] This application note details the experimental procedures to quantify the inhibition efficiency and elucidate the mechanism of action of this compound.
Mechanism of Corrosion Inhibition
Organic inhibitors like this compound typically function by adsorbing onto the metal surface.[1] This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The lone pair electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond (chemisorption).[2] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[3]
Caption: Proposed mechanism of corrosion inhibition.
Experimental Protocols
Materials and Preparation
-
Working Electrode: Mild steel coupons of a defined composition.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄).
-
Inhibitor: this compound at various concentrations (e.g., 50, 100, 200, 500 ppm).
-
Electrochemical Cell: A three-electrode setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
Preparation of Mild Steel Coupons:
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size.
-
Degrease with acetone.
-
Rinse with deionized water.
-
Dry in a stream of warm air.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
Protocol:
-
Weigh the prepared mild steel coupons accurately.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor.
-
Maintain a constant temperature (e.g., 298 K) for a specified duration (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with deionized water, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (g m⁻² h⁻¹): CR = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the inhibitor's mode of action.
3.3.1. Potentiodynamic Polarization
This method determines the corrosion current density (i_corr) and the inhibitor's effect on anodic and cathodic reactions.
Protocol:
-
Assemble the three-electrode electrochemical cell with the prepared mild steel coupon.
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Extrapolate the Tafel plots to obtain the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corr₁) / i_corr₀] * 100 where i_corr₀ is the corrosion current density without the inhibitor and i_corr₁ is the corrosion current density with the inhibitor.
-
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.
Protocol:
-
Set up the electrochemical cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Record the impedance data.
-
Analyze the Nyquist plots to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using:
-
Inhibition Efficiency (IE%): IE% = [(R_ct₁ - R_ct₀) / R_ct₁] * 100 where R_ct₀ is the charge transfer resistance without the inhibitor and R_ct₁ is the charge transfer resistance with the inhibitor.
-
Caption: Experimental workflow for corrosion inhibitor evaluation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (µA cm⁻²) | Cathodic Slope (βc) (mV/dec) | Anodic Slope (βa) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value | Value |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
Advanced Characterization (Optional)
-
Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology of the mild steel surface with and without the inhibitor, providing qualitative evidence of protection.[4]
-
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE).[5][6][7] These theoretical calculations help to correlate the molecular structure of the inhibitor with its inhibition efficiency.[6]
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor. By systematically applying weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques, researchers can obtain reliable quantitative data on its performance. Further analysis through surface imaging and theoretical calculations can offer deeper insights into its mechanism of action, paving the way for its potential application in industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. abechem.com [abechem.com]
- 4. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols: N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a versatile precursor in the synthesis of pharmaceutical intermediates. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in its effective utilization.
Introduction
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, a difunctional amine and diol, holds significant potential as a building block in medicinal chemistry. Its structural features, including two secondary amine groups and two primary hydroxyl groups, allow for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules and pharmaceutical intermediates. The presence of both nucleophilic amine and hydroxyl functionalities enables its use in the construction of heterocyclic systems, as a linker in drug-conjugate chemistry, and in the synthesis of various bioactive compounds.
Application: Precursor for Amifostine Intermediate
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a key precursor in the synthesis of an intermediate for Amifostine. Amifostine is a cytoprotective agent used in cancer therapy to protect normal tissues from the toxic effects of chemotherapy and radiation. The synthesis involves the conversion of the diol to a dibromo derivative, which serves as a crucial intermediate.
Experimental Protocol: Synthesis of N,N'-bis(2-bromoethyl)-1,3-propanediamine dihydrobromide
This protocol details the synthesis of N,N'-bis(2-bromoethyl)-1,3-propanediamine dihydrobromide, an intermediate in the synthesis of Amifostine, from N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Materials:
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
-
48% Hydrobromic acid (HBr)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallization dish
-
Ethanol (for recrystallization)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
-
Addition of Hydrobromic Acid: Slowly add an excess of 48% hydrobromic acid to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Reflux: Heat the mixture to reflux and maintain it for a period sufficient to ensure complete conversion of the hydroxyl groups to bromides. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the dihydrobromide salt.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified crystals under vacuum to obtain N,N'-bis(2-bromoethyl)-1,3-propanediamine dihydrobromide.
Quantitative Data
| Parameter | Value |
| Starting Material | N,N'-bis(2-hydroxyethyl)-1,3-propanediamine |
| Reagent | 48% Hydrobromic acid |
| Product | N,N'-bis(2-bromoethyl)-1,3-propanediamine dihydrobromide |
| Typical Yield | 75-85% |
| Purity (after recrystallization) | >98% |
| Melting Point | 188-192 °C |
Experimental Workflow
Caption: Synthesis workflow for the Amifostine intermediate.
Signaling Pathway of Amifostine's Cytoprotective Action
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active metabolite, WR-1065. This free thiol is responsible for the cytoprotective effects. The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, lower pH, and higher vascular permeability in normal tissues compared to tumor tissues, leading to a greater uptake and activation of Amifostine.
WR-1065 exerts its protective effects through several mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): As a thiol-containing compound, WR-1065 is a potent scavenger of free radicals generated by chemotherapy and radiotherapy.
-
Donation of Hydrogen Atoms: It can donate a hydrogen atom to repair damaged DNA.
-
Induction of Hypoxia: WR-1065 can induce transient hypoxia in normal tissues, which makes them more resistant to the damaging effects of radiation.
-
Modulation of Gene Expression: It can influence the expression of genes involved in cell cycle regulation and DNA repair.
Caption: Mechanism of Amifostine's cytoprotective action.
Conclusion
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates, notably in the production of cytoprotective agents like Amifostine. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the applications of this compound in drug discovery and development. Its unique structural characteristics offer opportunities for the creation of novel and effective therapeutic agents.
Application Notes and Protocols for the Polymerization of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the polymerization of the monomer 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol. This versatile monomer, containing both secondary amine and hydroxyl functional groups, is a promising candidate for the synthesis of advanced polymers such as polyurethanes and poly(ester amides) with potential applications in the biomedical field, including drug delivery and tissue engineering.
Introduction
This compound possesses a unique structure that allows for its participation in various polymerization reactions. The presence of two secondary amine groups and two primary hydroxyl groups enables the formation of polymers with combined characteristics of polyamides and polyesters or polyurethanes, leading to materials with tunable properties. The resulting polymers can exhibit desirable attributes such as biocompatibility, biodegradability, and good thermal stability.
This document outlines two primary polymerization strategies for this monomer:
-
Polyurethane Synthesis via reaction with a diisocyanate.
-
Poly(ester amide) Synthesis via polycondensation with a dicarboxylic acid derivative.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized from diols and diisocyanates or dicarboxylic acids, analogous to those expected from this compound.
Table 1: Representative Properties of Polyurethanes
| Property | Value Range | Method of Analysis |
| Number Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | -20 to 50 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 10 - 50 MPa | Universal Testing Machine |
| Elongation at Break | 300 - 800% | Universal Testing Machine |
Table 2: Representative Properties of Poly(ester amides)
| Property | Value Range | Method of Analysis |
| Number Average Molecular Weight (Mn) | 15,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 3.0 | GPC |
| Glass Transition Temperature (Tg) | 40 - 100 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 150 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | 300 - 400 °C | Thermogravimetric Analysis (TGA) |
| Young's Modulus | 0.5 - 2.0 GPa | Universal Testing Machine |
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane
This protocol describes the synthesis of a linear polyurethane by the reaction of this compound with a diisocyanate, such as 4,4'-methylenediphenyl diisocyanate (MDI). The reaction should be carried out under anhydrous conditions to prevent side reactions of the isocyanate with water.
Materials:
-
This compound (vacuum dried)
-
4,4'-Methylene diphenyl diisocyanate (MDI) (distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Syringes
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the three-neck flask, dissolve a specific molar amount of this compound in anhydrous THF.
-
In a separate flask, dissolve an equimolar amount of MDI in anhydrous THF.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% with respect to the diol) to the diol solution.
-
Slowly add the MDI solution to the diol solution via the dropping funnel over a period of 30 minutes with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with stirring.
-
Filter the precipitated polymer and wash it several times with methanol.
-
Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved.
Protocol 2: Synthesis of a Poly(ester amide)
This protocol details the synthesis of a poly(ester amide) through the polycondensation of this compound with a diacid chloride, such as sebacoyl chloride.
Materials:
-
This compound
-
Sebacoyl chloride
-
Triethylamine (as an acid scavenger)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and ice bath
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the three-neck flask, dissolve a specific molar amount of this compound and a slight molar excess of triethylamine (e.g., 2.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve an equimolar amount of sebacoyl chloride in anhydrous DMF.
-
Slowly add the sebacoyl chloride solution to the cooled diol solution via the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold water or methanol.
-
Filter the polymer and wash it thoroughly with water to remove triethylamine hydrochloride and then with methanol.
-
Dry the resulting poly(ester amide) in a vacuum oven at 60°C until a constant weight is achieved.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of polyurethanes and poly(ester amides) from this compound.
Caption: Workflow for Polyurethane Synthesis.
Caption: Workflow for Poly(ester amide) Synthesis.
Catalytic Applications of Metal Complexes with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine: A Review of Current Research
Despite extensive investigation into the coordination chemistry of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine with various metal ions, detailed reports on the specific catalytic applications of these complexes are notably scarce in the current scientific literature. While the structural analogues and derivatives of this ligand have shown promise in several catalytic transformations, direct evidence and established protocols for the use of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine metal complexes in catalysis are not well-documented.
This report summarizes the available information and highlights potential areas of catalytic activity based on related compounds, providing a foundation for future research in this area.
Potential Catalytic Applications Inferred from Structurally Related Ligands
While specific data for the title compound is limited, the catalytic activities of metal complexes with structurally similar ligands, such as N,N'-bis(2-hydroxyethyl)ethylenediamine and various Schiff base derivatives of 1,3-propanediamine, suggest potential applications in oxidation and polymerization reactions.
Oxidation Catalysis
Copper complexes are well-known catalysts for a variety of oxidation reactions. For instance, copper(II) complexes of polydentate amine and salicylaldiminato ligands have been shown to be active in the aerobic oxidation of alcohols. These systems often utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide. Given the coordinating nitrogen and hydroxyl groups of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, its copper complexes could potentially catalyze similar alcohol oxidation reactions. The general proposed mechanism for such reactions often involves the formation of a metal-alkoxide intermediate followed by a hydrogen abstraction step.
Hypothetical Signaling Pathway for Alcohol Oxidation:
Caption: Hypothetical cycle for copper-catalyzed alcohol oxidation.
Polymerization Catalysis
Nickel and other late transition metal complexes with bidentate and tetradentate nitrogen-donor ligands are extensively used as catalysts for olefin polymerization. The ligand structure, particularly the steric bulk around the metal center, plays a crucial role in determining the catalytic activity, polymer molecular weight, and branching. While there are no specific reports on the use of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine complexes for this purpose, related bis-imine metal complexes have demonstrated activity in ethylene polymerization. The flexibility of the propanediamine backbone and the potential for the hydroxyl groups to influence the electronic properties of the metal center make this an area worthy of investigation.
Illustrative Experimental Workflow for Catalyst Screening:
Caption: General workflow for screening polymerization catalysts.
Synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine Metal Complexes: A General Protocol
Although catalytic data is lacking, the synthesis of metal complexes with this ligand is feasible and serves as a prerequisite for any catalytic study.
Materials
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
-
Metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, reflux condenser)
General Synthesis Procedure
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (1 mmol) in the chosen anhydrous solvent (20 mL).
-
In a separate Schlenk flask, dissolve the metal salt (1 mmol) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours) to ensure complete complexation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.
-
The resulting solid metal complex should be characterized by standard analytical techniques, including FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Future Outlook
The lack of reported catalytic applications for metal complexes of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine presents a significant research opportunity. The straightforward synthesis of the ligand and its potential to form stable complexes with a variety of transition metals make it an attractive candidate for screening in various catalytic reactions. Future research should focus on:
-
Systematic Synthesis and Characterization: Preparing a library of metal complexes with this ligand, including first-row transition metals like copper, nickel, cobalt, and iron.
-
Catalytic Screening: Evaluating the catalytic activity of these complexes in key organic transformations such as:
-
Oxidation of alcohols, phenols, and hydrocarbons.
-
Polymerization of olefins and cyclic esters.
-
Reduction of unsaturated functionalities.
-
Carbon-carbon coupling reactions.
-
-
Mechanistic Studies: Investigating the reaction mechanisms of any identified catalytic systems to understand the role of the ligand and the metal center.
By systematically exploring the catalytic potential of these complexes, new and efficient catalysts for important chemical transformations may be discovered, contributing to the advancement of sustainable chemistry and drug development processes.
Application Note: pH-Responsive Biodegradable Nanoparticles from 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol for Controlled Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of intelligent drug delivery systems that can release therapeutic agents in response to specific physiological triggers is a significant area of research. One promising approach is the use of pH-responsive polymers, which can exploit the pH gradients that exist in the body, such as in tumor microenvironments or within endosomal compartments of cells. 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol is a versatile monomer containing both secondary amine and hydroxyl functionalities. This unique structure makes it an excellent candidate for the synthesis of novel pH-responsive and biodegradable polymers for controlled drug release.
The secondary amine groups provide a pH-sensitive character, becoming protonated at lower pH values. This protonation can lead to a change in polymer solubility or conformation, triggering the release of an encapsulated drug. The diol groups allow for the formation of biodegradable linkages, such as esters, through polymerization with appropriate co-monomers.
This application note details a hypothetical protocol for the synthesis of a pH-responsive, biodegradable polyester based on this compound and its subsequent formulation into drug-loaded nanoparticles for controlled release studies.
Hypothetical Application: pH-Triggered Doxorubicin Release in a Cancer Model
For this hypothetical application, we will synthesize a polyester by reacting this compound with succinyl chloride. The resulting polymer will be used to encapsulate the chemotherapeutic drug doxorubicin (DOX). The nanoparticles are designed to be stable at physiological pH (7.4) and to release their payload in the acidic tumor microenvironment (pH ~6.5) or after endosomal uptake (pH ~5.0-6.0).
Experimental Protocols
Synthesis of Poly(PDADE-co-SA), a Polyester from this compound and Succinyl Chloride
Objective: To synthesize a pH-responsive, biodegradable polyester.
Materials:
-
This compound
-
Succinyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Dialysis membrane (MWCO 3.5 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.62 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in 100 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of succinyl chloride (1.55 g, 10 mmol) in 50 mL of anhydrous DCM to the flask dropwise over a period of 1 hour with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Quench the reaction by adding 10 mL of methanol.
-
Concentrate the polymer solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution to 200 mL of cold diethyl ether.
-
Collect the precipitate by filtration and redissolve it in a minimal amount of DCM.
-
Reprecipitate the polymer in cold diethyl ether. Repeat this step three times to purify the polymer.
-
Dry the final polymer product under vacuum at room temperature for 48 hours.
-
Characterize the polymer using ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the pH-responsive polyester.
Formulation of Doxorubicin-Loaded Nanoparticles (DOX-NPs)
Objective: To encapsulate doxorubicin within the synthesized polymer nanoparticles.
Materials:
-
Synthesized Poly(PDADE-co-SA) polymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Acetone
-
Deionized water
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve 20 mg of the synthesized polymer in 2 mL of acetone.
-
In a separate vial, dissolve 2 mg of DOX·HCl and 10 µL of TEA in 0.5 mL of deionized water.
-
Add the aqueous DOX solution to the polymer solution dropwise while stirring.
-
Sonicate the mixture using a probe sonicator for 2 minutes (30 seconds on, 10 seconds off cycles) in an ice bath.
-
Add 10 mL of deionized water to the mixture under constant stirring to induce nanoparticle formation via nanoprecipitation.
-
Stir the nanoparticle suspension at room temperature for 4 hours to allow the acetone to evaporate.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to collect the DOX-NPs.
-
Wash the nanoparticles twice with deionized water to remove any unencapsulated drug.
-
Lyophilize the final DOX-NP product for storage.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy.
Diagram of Nanoparticle Formulation:
Caption: Workflow for the formulation of doxorubicin-loaded nanoparticles.
In Vitro Drug Release Study
Objective: To evaluate the pH-dependent release of doxorubicin from the nanoparticles.
Materials:
-
DOX-NPs
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 6.5 and pH 5.0
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 5 mg of lyophilized DOX-NPs in 5 mL of the respective release buffer (pH 7.4, 6.5, or 5.0).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 45 mL of the corresponding fresh release buffer.
-
Incubate the samples at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative drug release percentage at each time point.
Hypothetical Data Presentation
Table 1: Physicochemical Properties of Synthesized Polymer and Nanoparticles
| Parameter | Value |
| Polymer Characterization | |
| Molecular Weight (Mn) (GPC) | 15,200 Da |
| Polydispersity Index (PDI) | 1.8 |
| Nanoparticle Characterization | |
| Average Particle Size (DLS) | 150 ± 10 nm |
| Zeta Potential (pH 7.4) | +5.2 ± 1.1 mV |
| Zeta Potential (pH 6.5) | +15.8 ± 2.3 mV |
| Drug Loading Content (DLC) | 8.5% (w/w) |
| Encapsulation Efficiency (EE) | 75.3% |
Table 2: Cumulative Doxorubicin Release from Nanoparticles at Different pH Values
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.5 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 | 0 |
| 1 | 2.1 | 5.3 | 10.2 |
| 4 | 5.6 | 15.8 | 28.9 |
| 8 | 9.8 | 25.4 | 45.1 |
| 12 | 12.3 | 34.7 | 60.5 |
| 24 | 18.5 | 50.2 | 82.3 |
| 48 | 22.1 | 65.8 | 91.7 |
| 72 | 25.4 | 72.3 | 95.1 |
Proposed Mechanism of pH-Responsive Drug Release
The pH-responsive behavior of the nanoparticles is attributed to the protonation of the secondary amine groups within the polymer backbone at acidic pH.
Diagram of pH-Responsive Release Mechanism:
Caption: Proposed mechanism for pH-triggered drug release.
Conclusion
This application note provides a hypothetical framework for the utilization of this compound in the development of a novel pH-responsive, biodegradable drug delivery system. The detailed protocols for polymer synthesis, nanoparticle formulation, and in vitro drug release studies, along with the presented hypothetical data, offer a comprehensive guide for researchers interested in exploring this or similar monomers for advanced drug delivery applications. The proposed system demonstrates the potential for targeted drug release in acidic environments, which could lead to more effective and less toxic cancer therapies. Further in vitro and in vivo studies would be necessary to validate these findings and explore the full therapeutic potential.
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct methods for synthesizing this compound involve the N-alkylation of 1,3-diaminopropane. The two primary alkylating agents used are:
-
Reaction with 2-Chloroethanol: This is a classical approach where 1,3-diaminopropane is reacted with two equivalents of 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction with Ethylene Oxide: This method involves the direct reaction of 1,3-diaminopropane with ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures. It avoids the formation of inorganic salts as byproducts but requires careful control of reaction conditions due to the high reactivity and hazardous nature of ethylene oxide.
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Polyalkylation: The nitrogen atoms of the diamine can react with more than two equivalents of the alkylating agent, leading to the formation of quaternary ammonium salts. This is more prevalent when using highly reactive alkylating agents like ethylene oxide.
-
Mono-alkylation: Incomplete reaction can result in the formation of N-(2-hydroxyethyl)-1,3-propanediamine.
-
O-alkylation (with Ethylene Oxide): The hydroxyl groups of the product can react with ethylene oxide to form poly(ethylene glycol) (PEG) chains.
-
Polymerization of Ethylene Oxide: In the absence of a proper initiator, ethylene oxide can polymerize.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials (1,3-diaminopropane) and the appearance of the product. A suitable solvent system would need to be developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to monitor the reaction. It can separate and identify the starting materials, product, and any volatile impurities or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion of starting materials and the formation of the desired product by observing characteristic chemical shifts.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves:
-
Distillation under Reduced Pressure: The product is a high-boiling liquid, so vacuum distillation is the most common method for purification to remove lower-boiling impurities and unreacted starting materials.
-
Column Chromatography: For small-scale synthesis or to achieve very high purity, column chromatography on silica gel or alumina may be employed. A polar eluent system, such as a mixture of dichloromethane/methanol or chloroform/methanol, would likely be required.
-
Acid-Base Extraction: The basic nature of the amine product allows for purification by acid-base extraction to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature within a safe range. - Ensure efficient stirring. | Increased conversion of starting materials to the desired product. |
| Incorrect Stoichiometry | - Verify the molar ratios of reactants. A slight excess of the alkylating agent (2-chloroethanol or ethylene oxide) may be necessary. | Optimized reactant ratio should drive the reaction to completion. |
| Inactive Base (for 2-chloroethanol route) | - Use a fresh, anhydrous base (e.g., sodium carbonate, potassium carbonate). - Ensure the base is finely powdered for better reactivity. | Effective neutralization of HCl, preventing protonation of the amine and allowing the reaction to proceed. |
| Loss of Volatile Reactants | - Use a reflux condenser to prevent the loss of low-boiling reactants like 1,3-diaminopropane. | All reactants are contained within the reaction vessel, maintaining the correct stoichiometry. |
Problem 2: Presence of Significant Impurities in the Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation (Quaternary Salt Formation) | - Use a stoichiometric amount or only a slight excess of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Maintain a lower reaction temperature. | Minimized formation of polyalkylated byproducts. |
| Mono-alkylation Product | - Increase the molar ratio of the alkylating agent to the diamine. - Increase the reaction time or temperature. | Drive the reaction towards the formation of the di-substituted product. |
| Unreacted Starting Material | - Ensure sufficient reaction time and temperature. - Improve mixing efficiency. | Complete consumption of the limiting reagent. |
| Hydrolysis of 2-Chloroethanol | - Use anhydrous solvent and reactants. | Reduced formation of ethylene glycol as a byproduct. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Viscosity of the Product | - For distillation, ensure a high vacuum and adequate heating. - For chromatography, dilute the crude product in the mobile phase before loading onto the column. | Efficient separation and purification of the product. |
| Emulsion Formation during Extraction | - Add a small amount of saturated brine solution to the aqueous layer. - Filter the mixture through a pad of celite. | Breaking of the emulsion and clear separation of the organic and aqueous layers. |
| Co-distillation of Impurities | - Use a fractional distillation column for better separation. - Optimize the vacuum and heating rate. | Improved purity of the distilled product. |
Experimental Protocols
Synthesis via Reaction with 2-Chloroethanol
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-Diaminopropane
-
2-Chloroethanol
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Ethanol or other suitable solvent
-
Hydrochloric Acid (HCl) for workup
-
Sodium Hydroxide (NaOH) for workup
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 eq) in ethanol.
-
Add finely powdered anhydrous sodium carbonate (2.2 eq).
-
Slowly add 2-chloroethanol (2.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Wash the acidic aqueous solution with dichloromethane to remove non-basic impurities.
-
Basify the aqueous layer with a concentrated solution of sodium hydroxide until pH > 12.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by vacuum distillation.
Table 1: Representative Reaction Conditions (2-Chloroethanol Route)
| Parameter | Value |
| Reactant Ratio (Diamine:Chloroethanol:Base) | 1 : 2.1 : 2.2 |
| Solvent | Ethanol |
| Temperature | 78-85 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Purification Method | Vacuum Distillation |
Visualizations
Experimental Workflow: Synthesis via 2-Chloroethanol
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic: Low Product Yield
Caption: Troubleshooting guide for low product yield in the synthesis.
troubleshooting guide for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine polymerization.
Welcome to the technical support center for the polymerization of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What types of polymers can be synthesized from N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
A1: N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a versatile monomer containing both hydroxyl (-OH) and secondary amine (-NH-) functional groups. This allows it to undergo various polymerization reactions, primarily:
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Poly(ester amide)s: Through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters). The hydroxyl groups react to form ester linkages, while the amine groups can react to form amide linkages, although the hydroxyl groups are generally more reactive under typical polyesterification conditions.
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Polyurethanes: Through polyaddition reactions with diisocyanates. The hydroxyl groups react with the isocyanate groups to form urethane linkages. The secondary amine groups are also reactive towards isocyanates and can form urea linkages.
Q2: Why is my polymer's molecular weight lower than expected?
A2: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors:
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Monomer Impurity: Impurities can act as chain terminators.
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Stoichiometric Imbalance: An exact 1:1 molar ratio of functional groups is crucial for achieving high molecular weight.
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Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., water) is essential to drive the reaction to completion.
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can limit chain growth.
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Side Reactions: Unwanted side reactions can consume functional groups and prevent further polymerization.
Q3: My polyurethane synthesis resulted in an insoluble gel. What could be the cause?
A3: Gelation in polyurethane synthesis is often caused by excessive cross-linking. With N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, both the two hydroxyl groups and the two N-H protons on the diamine functionality can react with isocyanates. The reaction of the N-H groups leads to the formation of biuret linkages, which act as cross-linking points. Factors that can promote gelation include:
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High Reaction Temperature: Can accelerate side reactions leading to cross-linking.
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High Catalyst Concentration: Certain catalysts can promote side reactions.
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Incorrect Stoichiometry: An excess of isocyanate can lead to allophanate and biuret formation, which are cross-linking reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the polymerization of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Guide 1: Poly(ester amide) Synthesis via Melt Polycondensation
Issue: Low Molecular Weight Polymer
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Caption: Troubleshooting workflow for low molecular weight in poly(ester amide) synthesis.
| Parameter | Potential Problem | Recommended Action | Expected Outcome |
| Monomer Purity | Impurities with single functional groups act as chain terminators. | Purify N,N'-bis(2-hydroxyethyl)-1,3-propanediamine and the dicarboxylic acid (e.g., by recrystallization). | Increased final polymer molecular weight. |
| Stoichiometry | A non-equimolar ratio of hydroxyl and carboxylic acid groups limits chain growth. | Use a high-precision balance for weighing monomers. Ensure complete transfer of monomers to the reaction vessel. | Achievement of a higher degree of polymerization. |
| Water Removal | Residual water shifts the reaction equilibrium towards the reactants, preventing high molecular weight polymer formation. | Increase the vacuum level during the polycondensation stage. Ensure efficient stirring to expose more surface area for water evaporation. Use a properly cooled and efficient condenser. | Drive the polymerization reaction to completion. |
| Reaction Temperature | Too low: slow reaction rate. Too high: potential for side reactions or degradation. | Optimize the temperature profile. A two-stage process is common: a lower temperature for the initial esterification and a higher temperature under vacuum for polycondensation. | Balance reaction rate with minimizing side reactions. |
| Catalyst | Inactive or incorrect concentration of the catalyst. | Verify the activity of the catalyst. Optimize the catalyst concentration (typically 0.05-0.5 mol% relative to the dicarboxylic acid). | Increased reaction rate and higher molecular weight. |
Guide 2: Polyurethane Synthesis via Solution Polymerization
Issue: Premature Gelation
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Caption: Troubleshooting workflow for premature gelation in polyurethane synthesis.
| Parameter | Potential Problem | Recommended Action | Expected Outcome |
| Monomer Reactivity | The secondary amine groups are highly reactive towards isocyanates, leading to rapid formation of urea linkages and potential cross-linking. | Add the diisocyanate solution dropwise to the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate. | Slower, more controlled polymerization, reducing the likelihood of premature gelation. |
| Reaction Temperature | Higher temperatures increase the rate of all reactions, including side reactions that lead to cross-linking (allophanate and biuret formation). | Maintain a low and controlled reaction temperature throughout the addition of the diisocyanate. | Minimize side reactions and allow for linear chain growth before potential cross-linking. |
| Catalyst Concentration | High concentrations of certain catalysts (especially tin-based) can strongly promote allophanate and biuret formation. | Reduce the catalyst concentration or switch to a catalyst that is more selective for the urethane reaction (hydroxyl-isocyanate) over urea-related side reactions. | Favor the formation of linear polyurethane chains. |
| Solvent | A poor solvent can lead to localized high concentrations of reactants, promoting gelation. | Ensure that both monomers are fully dissolved in a suitable, dry solvent before and during the reaction. | Homogeneous reaction conditions, reducing the risk of localized cross-linking. |
Experimental Protocols
Protocol 1: Synthesis of a Poly(ester amide) via Melt Polycondensation
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Caption: Experimental workflow for poly(ester amide) synthesis.
Materials:
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N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (1.00 eq)
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Adipic acid (1.00 eq)
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Titanium(IV) butoxide (Ti(OBu)₄) (0.1 mol%)
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Nitrogen gas (high purity)
Procedure:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add N,N'-bis(2-hydroxyethyl)-1,3-propanediamine and adipic acid in a 1:1 molar ratio.
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Add the catalyst, titanium(IV) butoxide.
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Purge the system with nitrogen for 30 minutes to remove any oxygen.
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Heat the reaction mixture to 160-180°C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
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Gradually apply a vacuum (e.g., down to <1 mmHg) and increase the temperature to 200-220°C.
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Continue the reaction under vacuum for another 4-6 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.
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Cool the reaction mixture to room temperature under a nitrogen atmosphere.
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The resulting polymer can be dissolved in a suitable solvent (e.g., DMF, DMAc) and precipitated in a non-solvent (e.g., methanol, water) for purification.
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Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Synthesis of a Polyurethane via Solution Polymerization
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Caption: Experimental workflow for polyurethane synthesis.
Materials:
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N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (1.00 eq)
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Hexamethylene diisocyanate (HDI) (1.00 eq)
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Dibutyltin dilaurate (DBTDL) (0.05 mol%)
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Anhydrous N,N-dimethylformamide (DMF)
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Nitrogen gas (high purity)
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Methanol (for precipitation)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N,N'-bis(2-hydroxyethyl)-1,3-propanediamine and DBTDL in anhydrous DMF under a nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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In the dropping funnel, prepare a solution of HDI in anhydrous DMF.
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Add the HDI solution dropwise to the cooled diamine diol solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature at 0-5°C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
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Monitor the reaction by FT-IR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).
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Once the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with stirring.
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Collect the precipitated polymer by filtration.
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Wash the polymer with fresh methanol and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
Technical Support Center: Synthesis of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the direct N-alkylation of 1,3-diaminopropane with ethylene oxide. This reaction, known as hydroxyethylation, involves the ring-opening of the ethylene oxide epoxide by the nucleophilic amine groups of 1,3-diaminopropane.
Q2: What are the key factors influencing the yield of the synthesis?
Several factors can significantly impact the yield of the desired di-substituted product. These include:
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Stoichiometry of Reactants: The molar ratio of 1,3-diaminopropane to ethylene oxide is critical to control the degree of substitution.
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Reaction Temperature: Temperature affects the reaction rate and the potential for side reactions.
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Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.
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Presence of Water: Water can react with ethylene oxide to form ethylene glycol, a common impurity.
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Catalyst: While not always necessary, a base catalyst can sometimes be used to enhance the reaction rate.
Q3: What are the potential side products in this synthesis?
The primary side products arise from incomplete or over-alkylation, as well as reactions with residual water:
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Mono-hydroxyethylated product: N-(2-hydroxyethyl)-1,3-propanediamine.
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Poly-hydroxyethylated products: Further reaction of the hydroxyl groups with ethylene oxide to form poly(ethylene glycol) chains.
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Ethylene glycol: Formed from the reaction of ethylene oxide with water.
Q4: How can I purify the final product?
Purification is typically achieved through vacuum distillation to remove unreacted starting materials, solvent, and lower-boiling impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase reaction time or gradually increase the temperature while monitoring the reaction progress by TLC or GC. |
| Improper stoichiometry. | Ensure the correct molar ratio of ethylene oxide to 1,3-diaminopropane is used. A slight excess of ethylene oxide may be required. | |
| Formation of a mixture of products (mono-, di-, and poly-substituted) | Incorrect stoichiometry. | Carefully control the molar ratio of reactants. A 1:2 molar ratio of 1,3-diaminopropane to ethylene oxide is theoretically required for the di-substituted product. |
| Non-uniform addition of ethylene oxide. | Add ethylene oxide slowly and controllably to the reaction mixture to maintain a consistent concentration. | |
| Significant amount of ethylene glycol impurity | Presence of water in reactants or solvent. | Use anhydrous solvents and ensure 1,3-diaminopropane is dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
Product Purity Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of mono-substituted product | Insufficient amount of ethylene oxide or incomplete reaction. | Increase the molar equivalent of ethylene oxide slightly and/or extend the reaction time. |
| Presence of poly-hydroxyethylated products | Excess ethylene oxide or high reaction temperature. | Use a stoichiometric amount or only a slight excess of ethylene oxide. Maintain a moderate reaction temperature. |
| Product is a viscous, hard-to-purify oil | Presence of polymeric byproducts. | Optimize reaction conditions (temperature, stoichiometry) to minimize polymerization. Consider using a polymerization inhibitor if necessary.[1] |
| Discolored product | Air oxidation or impurities in starting materials. | Perform the reaction under an inert atmosphere. Use high-purity, distilled starting materials. |
Experimental Protocols
Key Synthesis Reaction: Hydroxyethylation of 1,3-Diaminopropane
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
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1,3-Diaminopropane (purified, anhydrous)
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Ethylene oxide (liquefied gas or as a solution in a suitable solvent)
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Anhydrous ethanol or another suitable polar aprotic solvent
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Nitrogen or Argon gas supply
Procedure:
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Set up a reaction flask equipped with a magnetic stirrer, a condenser, a dropping funnel (or a gas inlet tube for gaseous ethylene oxide), and a thermometer. Ensure all glassware is thoroughly dried.
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Charge the flask with 1,3-diaminopropane and anhydrous ethanol under a positive pressure of inert gas.
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Cool the stirred solution in an ice bath.
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Slowly add ethylene oxide to the reaction mixture. The addition should be controlled to maintain the reaction temperature below a designated point (e.g., 10-20 °C) to manage the exothermicity of the reaction.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours to ensure complete reaction.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.
Data Presentation
Table 1: Influence of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (1,3-Diaminopropane : Ethylene Oxide) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) | Yield of Poly-substituted Products (%) |
| 1 : 1 | High | Low | Very Low |
| 1 : 2 | Low | High | Low |
| 1 : >2.5 | Very Low | Moderate | High |
Note: The values in this table are illustrative and the actual results will depend on specific reaction conditions.
Table 2: Effect of Temperature on Reaction Time and Yield (Illustrative)
| Reaction Temperature (°C) | Typical Reaction Time (hours) | Approximate Yield of Di-substituted Product (%) | Notes |
| 20-30 | 12-24 | 60-70 | Slower reaction rate, may result in incomplete conversion. |
| 40-60 | 4-8 | 75-85 | Good balance between reaction rate and selectivity. |
| > 70 | 1-3 | Variable | Faster reaction but increased risk of side reactions and polymerization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, focusing on the common synthetic route involving the reaction of 1,3-diaminopropane with ethylene oxide.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | Increase reaction time or gradually increase the temperature, monitoring the reaction progress by GC or TLC. |
| Suboptimal Molar Ratio: Incorrect ratio of 1,3-diaminopropane to ethylene oxide. | Use a molar ratio of 1,3-diaminopropane to ethylene oxide of approximately 1:2. A slight excess of the diamine can help to minimize over-alkylation. | |
| Loss during Work-up/Purification: Inefficient extraction or distillation. | Ensure proper phase separation during extraction. For distillation, use a fractionating column and carefully control the vacuum and temperature to separate the desired product from lower and higher boiling point impurities. | |
| Presence of Significant Amounts of Over-alkylation Byproducts (Tri- and Tetra-hydroxyethylated derivatives) | Excess Ethylene Oxide: Using a molar ratio with a significant excess of ethylene oxide. | Carefully control the stoichiometry. A 1:2 molar ratio of 1,3-diaminopropane to ethylene oxide is recommended. |
| High Reaction Temperature: Elevated temperatures can favor further reaction of the desired product with ethylene oxide. | Maintain a moderate reaction temperature, typically in the range of 35-95°C.[1] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial formation of the desired product. | Monitor the reaction progress and stop it once the desired product concentration is maximized. | |
| Formation of Poly(ethylene oxide) (PEO) | Presence of Water or Other Protic Impurities: Water can initiate the polymerization of ethylene oxide. | Ensure all reactants and the reaction vessel are dry. Use anhydrous solvents if applicable. |
| High Local Concentration of Ethylene Oxide: Adding ethylene oxide too quickly can lead to localized high concentrations, promoting polymerization. | Add ethylene oxide slowly and with efficient stirring to ensure it reacts with the diamine rather than itself. | |
| High Temperatures: Can promote the polymerization of ethylene oxide. | Maintain the recommended reaction temperature range. | |
| Difficult Purification | Close Boiling Points of Products: The desired product and the mono-hydroxyethylated intermediate may have close boiling points. | Use fractional distillation under high vacuum to improve separation. |
| High Viscosity of the Product Mixture: The presence of over-alkylation products and PEO can increase the viscosity, making handling and purification difficult. | Consider purification by column chromatography if distillation is ineffective. | |
| Inconsistent Results | Variability in Reactant Quality: Impurities in 1,3-diaminopropane or ethylene oxide. | Use high-purity reactants. |
| Poor Temperature Control: Fluctuations in reaction temperature can affect selectivity. | Use a well-controlled reactor setup with a reliable temperature probe and heating/cooling system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
The most common method is the reaction of 1,3-diaminopropane with ethylene oxide. This reaction involves the nucleophilic attack of the primary amine groups of 1,3-diaminopropane on the electrophilic carbon atoms of the ethylene oxide ring, leading to the formation of the desired di-hydroxyethylated product.
Q2: What are the primary side reactions to be aware of?
The main side reactions are:
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Over-alkylation: The secondary amine groups formed in the desired product can further react with ethylene oxide to yield N,N,N'-tris(2-hydroxyethyl)-1,3-propanediamine and N,N,N',N'-tetrakis(2-hydroxyethyl)-1,3-propanediamine.
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Polymerization of Ethylene Oxide: In the presence of initiators like water or at elevated temperatures, ethylene oxide can polymerize to form poly(ethylene oxide).
Q3: How can I control the selectivity towards the desired N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
To maximize the yield of the desired product and minimize side reactions, consider the following:
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Molar Ratio: Use a molar ratio of 1,3-diaminopropane to ethylene oxide of approximately 1:2.
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Temperature Control: Maintain the reaction temperature in a moderate range (e.g., 35-95°C) to avoid promoting over-alkylation and polymerization.[1]
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Controlled Addition of Ethylene Oxide: Add ethylene oxide to the reaction mixture slowly and with vigorous stirring to maintain a low concentration of free ethylene oxide.
Q4: What is a typical experimental protocol for this synthesis?
Experimental Protocols
Synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
Materials:
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1,3-Diaminopropane (reagent grade, anhydrous)
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Ethylene oxide (liquefied gas)
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Anhydrous solvent (e.g., ethanol or isopropanol, optional)
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Nitrogen or Argon gas for inert atmosphere
Equipment:
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A pressure-rated glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a thermocouple, and a cooling system.
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A cylinder of ethylene oxide with a regulator and a dip tube.
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A balance for accurately weighing reactants.
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Standard laboratory glassware for work-up.
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A rotary evaporator.
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A vacuum distillation apparatus.
Procedure:
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Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
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Charging the Reactor: Charge the reactor with a pre-weighed amount of 1,3-diaminopropane. If using a solvent, add it at this stage.
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Inerting: Purge the reactor again with the inert gas.
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Cooling: Cool the reactor to the desired starting temperature (e.g., 10-15°C) using a cooling bath.
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Ethylene Oxide Addition: Slowly introduce a stoichiometric amount (2 moles per mole of 1,3-diaminopropane) of liquid ethylene oxide into the reactor below the surface of the stirred diamine solution. The addition should be done at a rate that allows for efficient heat removal and maintains the desired reaction temperature. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
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Reaction: After the addition is complete, slowly warm the reactor to the desired reaction temperature (e.g., 40-60°C) and maintain it for several hours (e.g., 2-10 hours), monitoring the pressure. The reaction is exothermic, and cooling may be necessary to control the temperature.[1]
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Reaction Completion: The reaction can be monitored by taking aliquots (after safely venting and cooling) and analyzing them by GC or TLC to check for the disappearance of the starting material and the formation of the product.
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Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted ethylene oxide. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation. The desired N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a high-boiling liquid. Fractional distillation is recommended to separate it from unreacted starting material and higher-boiling byproducts. A typical distillation might be carried out at a pressure of 0.1-1 mmHg and a temperature range of 150-200°C.[1]
Data Presentation
Table 1: Influence of Molar Ratio on Product Distribution (Illustrative)
| Molar Ratio (1,3-DAP : EO) | Yield of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (%) | Yield of Over-alkylation Products (%) |
| 1 : 1.5 | 60 | 10 |
| 1 : 2.0 | 85 | 15 |
| 1 : 2.5 | 70 | 30 |
| 1 : 3.0 | 50 | 50 |
Note: This table presents illustrative data based on general principles of ethoxylation reactions. Actual results may vary depending on specific reaction conditions.
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.13 | 140 |
| N-(2-hydroxyethyl)-1,3-propanediamine | C₅H₁₄N₂O | 118.18 | 250-252 |
| N,N'-bis(2-hydroxyethyl)-1,3-propanediamine | C₇H₁₈N₂O₂ | 162.23 | ~317 (Predicted) |
| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
Welcome to the technical support center for the purification of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol (CAS No. 10563-27-6). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this diamine diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges for this compound?
A1: The main challenges in purifying this compound stem from its high polarity, due to the presence of two hydroxyl and two secondary amine groups. These functional groups lead to a high boiling point, good water solubility, and strong interactions with polar stationary phases in chromatography, which can complicate purification.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can originate from the synthesis process. If synthesized from 1,3-diaminopropane and ethylene oxide, potential impurities include:
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Unreacted 1,3-diaminopropane.
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Mono-alkoxylated by-products.
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Oligomeric species from the reaction of the product with further ethylene oxide molecules.
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Water and other solvents used in the synthesis.
Q3: Which purification techniques are most suitable for this compound?
A3: Several techniques can be employed, with the choice depending on the scale of purification and the nature of the impurities. The most common methods include:
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Vacuum Distillation: Effective for removing non-volatile impurities and for large-scale purification.
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Recrystallization: Suitable if the compound is a solid at room temperature and a suitable solvent system can be identified.
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Column Chromatography: Useful for small-scale purification and for separating impurities with similar boiling points. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be particularly effective for such a polar compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product decomposition (darkening of color, low yield) | The distillation temperature is too high, even under vacuum. | - Ensure a high-quality vacuum pump is used to achieve the lowest possible pressure. - Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Consider a gentler purification method like column chromatography for heat-sensitive material. |
| "Bumping" or uneven boiling | - Rapid heating. - Lack of boiling chips or inadequate stirring. | - Heat the distillation flask slowly and evenly using an oil bath. - Add fresh boiling chips or use a magnetic stirrer. |
| Poor separation of product and impurities | - Inefficient distillation column. - Similar boiling points of the product and impurities. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Optimize the reflux ratio to improve separation. - If impurities have very close boiling points, consider an alternative purification method like chromatography. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - High concentration of impurities. | - Use a lower-boiling solvent or a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Pre-purify the material by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Low or no crystal formation | - The compound is too soluble in the chosen solvent, even at low temperatures. - The solution is not sufficiently saturated. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product | - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used initially. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product strongly retained on a silica gel column | The high polarity of the diamine diol leads to very strong interactions with the acidic silica gel. | - Use a more polar eluent system, such as a gradient of methanol in dichloromethane (DCM) or chloroform. - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing and strong adsorption. - Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like an amino or diol column. |
| Poor separation from polar impurities | The impurities have similar polarity to the product. | - Optimize the eluent system using thin-layer chromatography (TLC) first. - Employ a shallow elution gradient to improve resolution. - Consider more advanced chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which can offer different selectivity for polar compounds.[1] |
| Product degradation on the column | The acidic nature of silica gel can cause degradation of sensitive compounds. | - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. - Use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Vacuum Distillation
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Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Charge: Place the crude this compound into the distillation flask with a magnetic stir bar.
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Evacuation: Slowly apply vacuum to the system.
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Heating: Once the desired pressure is reached and stable, begin heating the distillation flask in an oil bath.
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Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. The main product fraction should be a colorless, viscous liquid.
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Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization from a Solvent Pair
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Solvent Selection: Identify a solvent in which the compound is soluble (e.g., methanol, ethanol, or isopropanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexane, or ethyl acetate).
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Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
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Addition of Anti-solvent: While the solution is still warm, slowly add the anti-solvent dropwise until a slight turbidity persists. If too much anti-solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the solvent pair.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification issues.
References
Technical Support Center: Preventing Gelation in Polyurethane Reactions with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a chain extender in polyurethane synthesis.
Troubleshooting Guide: Premature Gelation
Premature gelation, the rapid and uncontrolled formation of a cross-linked polymer network, is a common challenge when working with highly reactive components. This guide addresses specific issues you may encounter.
Question 1: My polyurethane reaction mixture gelled almost instantly after adding the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine. What is the most likely cause?
Answer: The most probable cause is the extremely high reactivity of the secondary amine group on the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine with the isocyanate (NCO) groups of your prepolymer. The reaction between an amine and an isocyanate to form a urea linkage is significantly faster than the reaction between a hydroxyl group and an isocyanate to form a urethane linkage.[1][2] This rapid urea formation can quickly build molecular weight and lead to gelation before the hydroxyl groups have had a chance to react.
To mitigate this, consider the following:
-
Temperature Control: Lower the reaction temperature to slow down the amine-isocyanate reaction rate.
-
Dilution: Conduct the reaction in a suitable, dry solvent to reduce the concentration of reactants.
-
Mixing and Addition: Ensure rapid and efficient mixing while slowly adding the chain extender to the prepolymer to avoid localized high concentrations.
Question 2: I'm experiencing inconsistent gel times, even when I follow the same protocol. What could be the sources of this variability?
Answer: Inconsistent gel times often point to subtle variations in your experimental setup and reagents. The most common culprits are:
-
Moisture Contamination: Water is highly reactive with isocyanates, consuming them in a side reaction that produces urea and carbon dioxide gas.[3] This not only disrupts the stoichiometry but can also accelerate gelation. Ensure all glassware is oven-dried, and all reagents (polyols, solvents, and the chain extender) are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
-
Inaccurate Stoichiometry: An incorrect ratio of isocyanate groups to active hydrogen atoms (from both amine and hydroxyl groups) can lead to premature gelation.[4] Carefully calculate the required amounts of each reactant based on their equivalent weights.
-
Catalyst Activity: If you are using a catalyst, ensure it is not expired and has been stored correctly. Some catalysts can be deactivated by moisture or acidic impurities.[3]
Question 3: My polyurethane product is brittle and appears to have gelled non-homogeneously. How can I improve its properties?
Answer: A brittle and non-homogeneous product suggests that the cross-linking reaction was too fast and localized. This can happen when the highly reactive amine groups on N,N'-bis(2-hydroxyethyl)-1,3-propanediamine react before the mixture is uniform.
To improve homogeneity and reduce brittleness:
-
Optimize Mixing: Use a high-torque mechanical stirrer to ensure rapid and thorough mixing of the components immediately upon addition of the chain extender.
-
Consider a Two-Step Addition: Add a portion of the chain extender, mix thoroughly, and then add the remainder. This can help to better control the initial reaction exotherm and improve dispersion.
-
Adjust the NCO/(NH+OH) Ratio: A higher NCO index can lead to a more rigid and potentially brittle polymer.[5] Experiment with slightly lower NCO ratios to achieve a more flexible network.
Frequently Asked Questions (FAQs)
What is the role of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine in polyurethane synthesis?
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a chain extender containing one secondary amine and two primary hydroxyl groups. These functional groups react with isocyanate (NCO) groups to form urea and urethane linkages, respectively. This process increases the molecular weight and contributes to the hard segment content of the polyurethane, influencing its mechanical properties such as hardness and tensile strength.
Which functional group on N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is more reactive with isocyanates?
The secondary amine group is significantly more reactive with isocyanates than the primary hydroxyl groups.[1][2] The relative reactivity generally follows the order: primary amine > secondary amine > primary hydroxyl > water > secondary hydroxyl.[1][2] This high reactivity of the amine group is a primary factor in the potential for premature gelation.
How can I control the reactivity of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
Controlling the reactivity involves managing the reaction conditions:
-
Temperature: Lowering the temperature will decrease the rate of all reactions, but it will have a more pronounced effect on the very fast amine-isocyanate reaction.
-
Catalyst Selection: While the amine-isocyanate reaction typically does not require a catalyst, the hydroxyl-isocyanate reaction often does.[6] By choosing a catalyst that selectively promotes the hydroxyl-isocyanate reaction, you can better balance the formation of urethane and urea linkages. Tertiary amine catalysts can accelerate both reactions.[7]
-
Stoichiometry: Precise control of the NCO to active hydrogen (NH + OH) ratio is crucial. An excess of isocyanate can lead to side reactions and a more rigid, potentially brittle polymer.
What are the key side reactions that can lead to gelation?
Besides the primary urethane and urea forming reactions, several side reactions can lead to branching and cross-linking, contributing to gelation:
-
Allophanate Formation: An isocyanate group can react with a urethane linkage.
-
Biuret Formation: An isocyanate group can react with a urea linkage.[2]
-
Isocyanurate Formation: Trimerization of isocyanate groups, which is often catalyzed by certain tertiary amines and favored at higher temperatures.[4]
These side reactions become more prevalent with an excess of isocyanate and at elevated temperatures.
Data Presentation
The following tables summarize the general effects of key parameters on gel time in polyurethane reactions. Note that these are illustrative and the optimal conditions for your specific system should be determined experimentally.
Table 1: Effect of NCO:OH Ratio on Gel Time
| NCO:OH Ratio | Gel Time (minutes) | Observations |
| 1.1:1 | 15-20 | Slower reaction, longer working time. |
| 1.3:1 | 8-12 | Moderate reaction speed. |
| 1.5:1 | 3-5 | Fast reaction, short working time.[8] |
This table illustrates the general trend that as the NCO:OH ratio increases, the gel time decreases due to a higher concentration of reactive isocyanate groups.[8][9]
Table 2: Effect of Temperature on Gel Time
| Temperature (°C) | Gel Time (minutes) | Observations |
| 25 | 20-30 | Slow reaction, may require a catalyst for reasonable cure times. |
| 50 | 8-15 | Moderate reaction rate. |
| 80 | 2-5 | Very fast reaction, high risk of premature gelation. |
This table shows the expected decrease in gel time with increasing temperature due to accelerated reaction kinetics.
Experimental Protocols
The following is an adapted protocol for the synthesis of a polyurethane elastomer using an amino-alcohol chain extender like N,N'-bis(2-hydroxyethyl)-1,3-propanediamine. This protocol is based on established methods for diamine and diol chain extenders and should be optimized for your specific materials and desired properties.[10]
Materials:
-
Isocyanate-terminated prepolymer (e.g., MDI-based polyether or polyester prepolymer)
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
-
Dry solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)), if required
-
Catalyst (e.g., dibutyltin dilaurate), if required for the hydroxyl-isocyanate reaction
-
Mixing vessel, mechanical stirrer, vacuum oven, and mold
Procedure:
-
Preparation of Prepolymer:
-
Preheat the isocyanate-terminated prepolymer in a vacuum oven at 70-80°C to reduce its viscosity.
-
Degas the prepolymer under vacuum for at least one hour, or until bubbling ceases, to remove any dissolved gases and trace moisture.
-
-
Preparation of Chain Extender Solution:
-
Ensure the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is dry. If necessary, it can be dried over molecular sieves.
-
If using a solvent, prepare a solution of the chain extender in the dry solvent.
-
-
Calculation of Stoichiometry:
-
Calculate the required amount of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine based on the isocyanate (NCO) content of the prepolymer and the desired NCO/(NH+OH) ratio. Remember to account for both the amine and the two hydroxyl groups as active hydrogens.
-
-
Reaction and Curing:
-
In a clean, dry mixing vessel, add the preheated and degassed prepolymer.
-
Begin vigorous mechanical stirring.
-
Slowly add the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (or its solution) to the prepolymer. The rate of addition should be controlled to manage the reaction exotherm.
-
If using a catalyst, it can be added to the prepolymer before the chain extender.
-
After the addition is complete, continue mixing for a short period (e.g., 30-60 seconds) to ensure homogeneity.
-
Quickly pour the reacting mixture into a preheated mold treated with a mold release agent.
-
Cure the cast polyurethane in an oven at a predetermined temperature and time. The optimal curing schedule will depend on the specific formulation.
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane part.
-
Visualizations
Caption: Main and side reaction pathways in polyurethane synthesis.
Caption: Troubleshooting workflow for premature gelation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 4. idosi.org [idosi.org]
- 5. mgesjournals.com [mgesjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newtopchem.com [newtopchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Metal Complexes with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal complexes of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Troubleshooting Guide
This guide addresses common stability issues encountered during the synthesis, purification, and handling of metal complexes with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
| Issue | Potential Cause | Recommended Solution |
| Precipitation during synthesis or upon standing | - pH is outside the optimal range for complex stability. - Low solubility of the metal complex in the chosen solvent. - Hydrolysis of the metal ion. | - Adjust the pH of the solution. The optimal pH for complex formation and stability is typically near the pKa of the ligand's amino groups. - Use a different solvent or a co-solvent system to increase solubility. - Ensure the reaction is performed under conditions that prevent metal salt hydrolysis, such as using buffered solutions. |
| Complex decomposition (e.g., color change, gas evolution) | - Oxidative degradation of the ligand or metal center. [1] - Thermal instability. [2] - Photodegradation. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). [1] - Avoid high temperatures during synthesis and storage. [2] - Protect the complex from light by using amber glassware or storing it in the dark. |
| Inconsistent or non-reproducible stability constants (log K) | - Inaccurate determination of ligand and metal ion concentrations. - Improper calibration of the pH electrode. - Interference from buffer components. - Ionic strength of the solution is not controlled. | - Accurately prepare and standardize all solutions. - Calibrate the pH electrode with standard buffers before each titration. - Choose a non-coordinating buffer or account for buffer-metal ion interactions in the calculations. - Maintain a constant ionic strength throughout the experiment using an inert salt like KNO₃ or NaClO₄. |
| Formation of unintended side products | - Reaction of the ligand's hydroxyl groups. - Presence of impurities in the starting materials. | - Protect the hydroxyl groups if they are not intended to coordinate. - Use highly pure ligand and metal salts. |
Frequently Asked Questions (FAQs)
Q1: What factors influence the stability of metal complexes with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
A1: The stability of these complexes is influenced by several factors:
-
pH of the solution: The protonation state of the diamine and hydroxyl groups is pH-dependent, which affects their ability to coordinate to the metal ion.
-
Nature of the metal ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, stability follows the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).[3]
-
Chelate effect: As a potentially tetradentate ligand (coordinating through two nitrogen and two oxygen atoms), N,N'-bis(2-hydroxyethyl)-1,3-propanediamine can form stable chelate rings with metal ions, significantly enhancing stability compared to monodentate ligands.[4]
-
Temperature: Complex formation is an equilibrium process, and the stability constant is temperature-dependent.
-
Solvent: The coordinating ability of the solvent can compete with the ligand for the metal ion, affecting the overall stability.
Q2: How can I determine the stability constant of my metal complex?
A2: Potentiometric titration is a common and reliable method for determining stability constants.[5][6][7] This involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH. The resulting titration curve can be analyzed using computer programs like HYPERQUAD to calculate the stability constants.[5] Other techniques like spectrophotometry (if the complex has a distinct absorption spectrum) and calorimetry can also be used.
Q3: What is the expected coordination mode of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
A3: N,N'-bis(2-hydroxyethyl)-1,3-propanediamine can act as a flexible ligand. Depending on the metal ion and reaction conditions, it can coordinate in several ways:
-
Bidentate: Coordinating through the two nitrogen atoms of the propanediamine backbone.
-
Tridentate: Coordinating through both nitrogen atoms and one of the hydroxyl groups.
-
Tetradentate: Coordinating through both nitrogen atoms and both hydroxyl groups, forming a more stable complex due to the chelate effect. The participation of the hydroxyl groups in coordination has been observed in similar systems.[3]
Q4: Can the hydroxyl groups of the ligand be deprotonated upon coordination?
A4: Yes, upon coordination to a metal ion, the acidity of the hydroxyl protons can increase, leading to their deprotonation, especially at higher pH values. This results in the formation of a more stable and negatively charged complex.
Experimental Protocols
Potentiometric Titration for Stability Constant Determination
This protocol outlines the general steps for determining the stability constants of metal complexes with N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Materials:
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
-
Metal salt (e.g., nitrate or perchlorate)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
High-purity water
-
Calibrated pH meter and electrode
-
Thermostated titration vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt, strong acid, and strong base of known concentrations.
-
Titration Setup: In a thermostated vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, the metal salt (at a specific metal-to-ligand ratio), and the strong acid. Maintain a constant ionic strength by adding a calculated amount of the inert salt.
-
Titration: Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant. Allow the system to reach equilibrium before each reading.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are then calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the data to a model of the equilibria in solution.[5]
Visualizations
Experimental Workflow for Stability Constant Determination
Caption: Workflow for determining stability constants via potentiometric titration.
Factors Affecting Complex Stability
Caption: Key factors that influence the stability of the metal complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polymer Molecular Weight from 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers synthesized using 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol as a chain extender in polyurethane formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polyurethane synthesis?
A1: this compound is a low molecular weight diol containing tertiary amine groups. In polyurethane synthesis, it primarily functions as a chain extender. Chain extenders are crucial in building high molecular weight polymers by linking together isocyanate-terminated prepolymers.[1] The tertiary amine groups within its structure can also exhibit a catalytic effect on the urethane-forming reaction.[2][3][4]
Q2: How does the NCO/OH molar ratio influence the molecular weight of the final polymer?
A2: The molar ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is a critical factor in controlling the molecular weight of polyurethanes.[5][6][7]
-
Ratio close to 1: A stoichiometric ratio of NCO to OH groups (approaching 1.0) generally leads to the highest molecular weight.
-
Excess NCO (Ratio > 1): An excess of isocyanate results in isocyanate-terminated chains of lower molecular weight. These can be desirable for prepolymers that will be further reacted or for applications requiring lower viscosity.[6]
-
Excess OH (Ratio < 1): An excess of hydroxyl groups will lead to hydroxyl-terminated chains and a lower overall molecular weight.
Q3: Can the tertiary amine groups in this compound affect the polymerization reaction?
A3: Yes, the tertiary amine groups can act as catalysts for the reaction between isocyanates and hydroxyls, promoting the formation of urethane linkages.[2][3][4] This catalytic activity can influence the reaction rate, gel time, and potentially the final polymer structure and properties. The basicity and steric hindrance of the amine group are key factors in its catalytic effectiveness.[2]
Q4: What are the main factors to consider for controlling the molecular weight of polyurethanes synthesized with this chain extender?
A4: The key factors for controlling molecular weight are:
-
NCO/OH Molar Ratio: Precise control of the stoichiometry is paramount.[5][6]
-
Purity of Reactants: Moisture and other impurities can react with isocyanates, disrupting the stoichiometry and leading to lower molecular weight and side reactions.[8]
-
Reaction Temperature: Temperature affects reaction kinetics and the potential for side reactions.
-
Catalyst: The type and concentration of any external catalyst will influence the reaction rate and final properties. The inherent catalytic nature of the chain extender itself should also be considered.[2][9]
-
Monomer Addition Order and Rate: The sequence and speed of adding reactants can affect the uniformity of the polymer chains.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Molecular Weight / Poor Mechanical Properties | Incorrect Stoichiometry: An off-balance NCO/OH ratio is a common cause of low molecular weight.[8] | - Accurately determine the hydroxyl value of the polyol and the isocyanate content of the diisocyanate. - Precisely weigh all reactants. - Ensure thorough mixing to achieve a homogeneous reaction mixture. |
| Moisture Contamination: Water reacts with isocyanates to form amines and CO2, which disrupts the stoichiometry and can cause foaming.[2][8] | - Dry all glassware and reactants before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Premature Chain Termination: Impurities in the reactants can act as chain terminators. | - Use high-purity monomers and solvents. | |
| Gelation Occurs Too Quickly or is Uncontrolled | Catalytic Effect of the Chain Extender: The tertiary amine groups in this compound can accelerate the reaction significantly.[3][4] | - Reduce or eliminate the use of other amine or organometallic catalysts in the formulation. - Lower the reaction temperature to slow down the polymerization rate. - Add the chain extender solution more slowly to better control the reaction exotherm. |
| High Reactant Concentration: More concentrated solutions will react faster. | - Dilute the reactants in a suitable, dry solvent. | |
| Inconsistent Batch-to-Batch Molecular Weight | Variability in Raw Materials: The hydroxyl value of polyols or the isocyanate content can vary between batches. | - Re-characterize the functional group content of new batches of monomers. |
| Inconsistent Reaction Conditions: Variations in temperature, mixing speed, or addition rates can affect the polymerization. | - Use a well-controlled reactor setup with consistent heating and stirring. - Standardize the procedure for adding reactants. | |
| Broad Molecular Weight Distribution | Non-uniform Reaction Conditions: Poor mixing or localized temperature gradients can lead to chains of varying lengths. | - Ensure efficient and continuous stirring throughout the reaction. - Control the reaction temperature carefully. |
| Side Reactions: High temperatures can promote side reactions like allophanate or biuret formation, which can broaden the molecular weight distribution. | - Maintain the recommended reaction temperature and avoid overheating. |
Experimental Protocols
General Two-Step Prepolymer Method for Polyurethane Synthesis
This protocol describes a general method for synthesizing polyurethanes where this compound is used as a chain extender. The exact quantities will depend on the desired final polymer properties and the molecular weights of the specific polyol and diisocyanate used.
Materials:
-
Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol) - dried under vacuum before use.
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI)) - used as received or distilled.
-
This compound - dried before use.
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))
-
Inert gas (Nitrogen or Argon)
Procedure:
Step 1: Prepolymer Synthesis
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with the calculated amount of polyol and anhydrous solvent.
-
Heat the mixture to the desired temperature (e.g., 80°C) under a nitrogen atmosphere with stirring.
-
Slowly add the diisocyanate to the flask. The NCO/OH ratio for this step is typically between 1.5 and 2.0 to ensure the prepolymer is isocyanate-terminated.
-
Allow the reaction to proceed for a specified time (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.
Step 2: Chain Extension
-
In a separate flask, prepare a solution of this compound in the anhydrous solvent.
-
Cool the prepolymer solution to a lower temperature (e.g., 60°C) to better control the chain extension reaction.
-
Slowly add the chain extender solution to the stirred prepolymer solution. The amount of chain extender is calculated to achieve the final desired overall NCO/OH ratio.
-
After the addition is complete, continue to stir the reaction mixture for several hours (e.g., 2-4 hours) at the same temperature.
-
The final polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol or water, followed by filtration and drying under vacuum.
Quantitative Data Summary
The following tables provide illustrative data on how key parameters can influence the molecular weight of a polyurethane synthesized using this compound as a chain extender. Note: This data is representative and the actual results may vary depending on the specific reactants and conditions used.
Table 1: Effect of NCO/OH Molar Ratio on Polymer Molecular Weight
| Experiment | Polyol (g) | Diisocyanate (g) | Chain Extender (g) | NCO/OH Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 20.0 | 5.0 | 1.5 | 0.95 | 35,000 | 75,000 | 2.14 |
| 2 | 20.0 | 5.3 | 1.5 | 1.00 | 55,000 | 120,000 | 2.18 |
| 3 | 20.0 | 5.6 | 1.5 | 1.05 | 40,000 | 90,000 | 2.25 |
| 4 | 20.0 | 6.0 | 1.5 | 1.10 | 25,000 | 60,000 | 2.40 |
Table 2: Effect of Chain Extender Concentration on Polymer Molecular Weight (at NCO/OH Ratio = 1.0)
| Experiment | Polyol (g) | Diisocyanate (g) | Chain Extender (g) | Hard Segment (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| A | 20.0 | 4.8 | 1.0 | 20 | 45,000 | 95,000 | 2.11 |
| B | 20.0 | 5.3 | 1.5 | 25 | 55,000 | 120,000 | 2.18 |
| C | 20.0 | 5.8 | 2.0 | 30 | 52,000 | 115,000 | 2.21 |
| D | 20.0 | 6.3 | 2.5 | 35 | 48,000 | 105,000 | 2.19 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of polyurethane.
References
- 1. What are Polyurethane Chain Extenders/Crosslinkers? [enuochem.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mgesjournals.com [mgesjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
method refinement for scaling up the production of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (CAS No. 10563-27-6) is a diamine derivative with two hydroxyethyl groups.[1] Its chemical formula is C7H18N2O2, and it has a molecular weight of 162.23 g/mol .[1] It is a white to off-white solid, soluble in methanol and DMSO.[1]
Q2: What are the primary applications of this compound?
While specific applications are diverse, it can be used as an intermediate in the synthesis of other molecules. For instance, it is a known impurity of Cyclophosphamide, a chemotherapy drug, indicating its relevance in pharmaceutical development.[2] Its structural features also suggest potential use as a ligand in coordination chemistry or as a building block for polymers.
Q3: What is the most common synthetic route for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine?
The most common and direct method for synthesizing N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is the reaction of 1,3-diaminopropane with two equivalents of ethylene oxide. This reaction is a type of N-alkylation, specifically a hydroxyethylation of the primary amine groups.
Q4: What are the main safety concerns when handling the reagents for this synthesis?
-
1,3-Diaminopropane: This reactant is a flammable and corrosive liquid with a fishy odor. It is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[3]
-
Ethylene oxide: This is a flammable and highly reactive gas. It is a known carcinogen and can cause respiratory irritation. It is typically handled as a liquefied gas under pressure. Extreme care must be taken to avoid leakage and to ensure the reaction is well-controlled to prevent runaway polymerization.
-
Product (N,N'-bis(2-hydroxyethyl)-1,3-propanediamine): The product itself is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Scaling up the production of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine can present several challenges. The following guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Optimize the reaction temperature. A temperature range of 35-95°C has been reported for similar reactions.[4] - Ensure a precise molar ratio of 1,3-diaminopropane to ethylene oxide (theoretically 1:2). A slight excess of ethylene oxide might be necessary to drive the reaction to completion, but a large excess can lead to side reactions. - Optimize the purification process. If using distillation, ensure the vacuum is adequate and the column is efficient. If using recrystallization, select an appropriate solvent system. |
| Formation of Side Products (e.g., mono-hydroxyethylated or poly-ethoxylated products) | - Non-uniform reaction conditions (poor mixing). - Incorrect stoichiometry. - Localized high concentrations of ethylene oxide. | - Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of ethylene oxide. - Carefully control the addition rate of ethylene oxide to maintain a low concentration in the reaction mixture. - A continuous process with a fixed-bed reactor can offer better control over reaction conditions and minimize side product formation.[5] |
| Product Discoloration (Yellowing) | - Presence of impurities. - Oxidation of the product or starting materials. - High reaction or distillation temperatures. | - Use high-purity starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the product by recrystallization from a suitable solvent, possibly with the addition of activated charcoal.[6] - Use the lowest possible temperature for distillation that still allows for efficient separation. |
| Difficulty in Product Isolation/Purification | - Formation of an oily product that is difficult to crystallize. - Similar boiling points of the product and impurities. | - For oily products, try different solvent systems for recrystallization. A combination of a good solvent (like THF) and an anti-solvent (like n-hexane) can induce crystallization.[7] - If distillation is ineffective, consider column chromatography for purification. - High-performance liquid chromatography (HPLC) methods can be developed for both analysis and preparative separation.[8] |
Experimental Protocols
The following is a representative protocol for the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine. Note: This protocol is based on general procedures for similar compounds and may require optimization for specific laboratory conditions and scales.
Synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
Materials:
-
1,3-Diaminopropane
-
Ethylene oxide
-
Methanol (or another suitable solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring apparatus
-
Temperature control system (heating mantle or oil bath)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel (or a gas inlet tube for ethylene oxide), and a thermometer. Purge the entire system with an inert gas (nitrogen or argon).
-
Charging the Reactor: In the flask, dissolve 1,3-diaminopropane (1 mole) in a suitable solvent like methanol. The use of a solvent helps to better control the reaction temperature.
-
Reactant Addition: Cool the solution to the desired reaction temperature (e.g., 35-50°C). Slowly add ethylene oxide (2 moles) to the stirred solution. The addition should be controlled to maintain the reaction temperature within a narrow range.
-
Reaction: After the addition is complete, continue stirring the mixture at the set temperature for a specified period (e.g., 2-10 hours).[4] Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
-
Vacuum Distillation: Distill the crude product under high vacuum. The boiling point of the product is predicted to be around 317.6°C at atmospheric pressure, so a high vacuum will be necessary to distill it at a lower, more manageable temperature.[1]
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., THF) and then allow it to cool slowly to induce crystallization. The addition of an anti-solvent (e.g., n-hexane) may be necessary.[7]
-
Data Presentation
Table 1: Typical Reaction Parameters for Hydroxyethylation of Amines
| Parameter | Value/Range | Reference/Comment |
| Reactant Molar Ratio (Diamine:Ethylene Oxide) | 1 : 2.0 - 2.2 | A slight excess of ethylene oxide can help drive the reaction to completion. |
| Reaction Temperature | 35 - 95 °C | Lower temperatures may require longer reaction times, while higher temperatures can increase the rate of side reactions.[4] |
| Reaction Time | 2 - 25 hours | Dependent on temperature, scale, and mixing efficiency.[4][6] |
| Solvent | Methanol, Ethanol, THF, or neat | The choice of solvent can affect reaction rate and ease of purification. |
| Catalyst | None (typically) or mild base (e.g., Na2CO3) | The reaction can proceed without a catalyst, but a base may be used.[6] |
Table 2: Physical Properties of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
| Property | Value | Reference |
| CAS Number | 10563-27-6 | [1] |
| Molecular Formula | C7H18N2O2 | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Boiling Point (Predicted) | 317.6 ± 27.0 °C | [1] |
| Density (Predicted) | 1.035 g/cm³ | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Mandatory Visualization
Experimental Workflow
Caption: Synthesis workflow for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.
References
- 1. N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine | 10563-27-6 [amp.chemicalbook.com]
- 2. N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine | 10563-27-6 [chemicalbook.com]
- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 6. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1,3-Propanediamine, N,N’-bis(2-aminoethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Polyurethanes: The Influence of Diol Structure on Final Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polyurethanes (PUs) synthesized using different diols, supported by experimental data from various studies. Polyurethanes are a highly versatile class of polymers, and their properties can be precisely tailored by carefully selecting their constituent components, particularly the diol used in their synthesis.[1] PUs are segmented copolymers composed of alternating soft and hard segments.[2][3] The soft segments, typically derived from high-molecular-weight macrodiols (polyols), impart flexibility and elastomeric properties, while the hard segments, formed from a diisocyanate and a low-molecular-weight diol (chain extender), provide strength and thermal stability through physical cross-linking.[2][3] This guide explores how the chemical nature of both macrodiols and chain extenders influences the mechanical, thermal, and morphological characteristics of the resulting polyurethane.
Comparative Performance Data
The selection of the diol, whether a long-chain polyol forming the soft segment or a short-chain extender for the hard segment, critically dictates the final performance of the polyurethane. The following tables summarize quantitative data from studies comparing PUs based on different diols.
Table 1: Influence of Macrodiol (Soft Segment) on Polyurethane Properties
| Macrodiol Type | Diisocyanate / Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | 5% Weight Loss Temp (Td5%) (°C) | Key Findings |
| Polycarbonate Diol (PCDL C4) | IPDI / 1,4-BDO | 39.82 | - | 93.9 | 308.9 | Exhibits high tensile strength and hardness due to strong polarity and intermolecular interactions.[4] |
| Polycarbonate Diol (PCDL C6) | IPDI / 1,4-BDO | 32.51 | - | 92.1 | 306.2 | Longer alkane chain in the diol slightly reduces polarity and mechanical strength compared to C4 PCDL.[4] |
| Polycaprolactone Diol (PCL) | IPDI / 1,4-BDO | 28.93 | - | 90.3 | 304.5 | The ester groups in PCL are less polar than carbonate groups, leading to lower mechanical properties and hardness.[4] |
| Polyether Diol (PTMG) | IPDI / 1,4-BDO | 20.15 | - | 88.5 | 299.7 | The flexibility of the ether linkage results in lower tensile strength and hardness but can improve flexibility.[4] |
| Polyester Diol | MDI / 1,4-BDO | Lower than PCD | - | - | - | Generally shows lower miscibility between hard and soft segments compared to PCD-based PUs.[2] |
Table 2: Influence of Chain Extender (Hard Segment) on Polyurethane Properties
| Chain Extender | Diisocyanate / Polyol | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp (Tg) of Hard Segment | Key Findings |
| 1,4-Butanediol (1,4-BDO) | MDI / Various Polyols | High | - | Lower | The linear and symmetrical structure of 1,4-BDO promotes better packing of hard segments, leading to good mechanical properties.[5] |
| 1,3-Butanediol (1,3-BDO) | MDI / Various Polyols | - | - | ~15°C Higher than 1,4-BDO | The non-linear structure of 1,3-BDO hinders crystallization, resulting in a more amorphous polymer with a higher glass transition temperature. |
| Ethylene Glycol (EG) | Various | Lower than 1,4-BDO | - | - | Results in PUs with lower tensile strength compared to those extended with 1,4-BDO.[5] |
| 1,5-Pentanediol (PDO) | Various | Lower than EG | - | - | An odd number of methylene units can disrupt hard segment packing.[5][6] |
| 1,6-Hexanediol (HDO) | Various | Lower than PDO | - | - | Increasing the chain length of the diol can decrease tensile strength.[5][7] |
Experimental Protocols
The synthesis of polyurethanes can be broadly categorized into two primary laboratory-scale methods: the one-shot process and the prepolymer method.[1]
Safety Precautions
Isocyanates are toxic and act as sensitizers. All procedures involving isocyanates must be conducted within a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheets (SDS) for all chemicals prior to use.[1]
Protocol 1: One-Shot Polyurethane Synthesis
This method involves mixing the diisocyanate, polyol, and chain extender simultaneously with a catalyst. It is a rapid and straightforward process often used for producing rigid polyurethanes.[1]
-
Preparation : Dry the polyol (e.g., Polycarbonate diol) and the chain extender (e.g., 1,4-butanediol) under vacuum at 80°C for at least 12-24 hours to remove residual moisture, which can react with the isocyanate.[1]
-
Reaction :
-
In a polypropylene beaker under a nitrogen atmosphere, accurately weigh the dried polyol and chain extender.
-
Add a catalyst, such as dibutyltin dilaurate (DBTDL) or tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a concentration of 0.01-0.05 wt% of the total reactants.[1]
-
Stir the mixture mechanically until a homogenous solution is formed.
-
Add the stoichiometric amount of diisocyanate (e.g., MDI) to the mixture in one go.
-
Stir vigorously for 1-2 minutes until the mixture is uniform.[1]
-
-
Curing : Pour the reacting mixture into a preheated mold and cure in an oven. Curing temperature and time will vary depending on the specific reactants (e.g., 80-110°C for several hours).
-
Post-Curing : Post-cure the sample at room temperature for at least 24 hours to ensure the reaction is complete before characterization.
Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis
This method provides better control over the polymer structure and is commonly used for thermoplastic elastomers. It involves first reacting the polyol with an excess of diisocyanate to form an NCO-terminated prepolymer, followed by a chain extension step.[8][9][10]
-
Preparation : Dry all reactants (polyol, chain extender) and solvents as described in Protocol 1.[9]
-
Step 1: Prepolymer Formation :
-
Charge the dried polyol (e.g., PCL diol) into a four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.[11]
-
Heat the reactor to the desired reaction temperature (e.g., 70-80°C).
-
Add a molar excess of diisocyanate (e.g., MDI) to the polyol while stirring. The molar ratio of NCO:OH is typically around 2:1.[10]
-
Allow the reaction to proceed for 1-2 hours under a nitrogen blanket. The NCO content can be monitored by titration to ensure the desired prepolymer is formed.
-
-
Step 2: Chain Extension :
-
Cool the prepolymer to a lower temperature (e.g., 50-60°C).[10]
-
Dissolve the stoichiometric amount of the chain extender (e.g., 1,4-BDO) in a dry solvent like dimethyl sulfoxide (DMSO) or methyl ethyl ketone (MEK).[10]
-
Slowly add the chain extender solution to the stirring prepolymer.[10]
-
After the addition is complete, add the catalyst and continue the reaction for another 2-5 hours.[10]
-
-
Precipitation and Drying : Pour the viscous polymer solution into a non-solvent like water or methanol to precipitate the polyurethane.[10] Filter the resulting polymer and dry it in a vacuum oven until a constant weight is achieved.[10]
Characterization Methods
-
Fourier Transform Infrared Spectroscopy (FTIR) : Used to confirm the chemical structure of the synthesized polyurethanes, particularly the formation of urethane linkages (-NHCOO-) and the disappearance of the NCO peak (~2270 cm⁻¹).
-
Differential Scanning Calorimetry (DSC) : Employed to determine thermal transitions, such as the glass transition temperature (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.[2][12]
-
Thermogravimetric Analysis (TGA) : Used to evaluate the thermal stability of the polymer by measuring weight loss as a function of temperature.[12]
-
Dynamic Mechanical Analysis (DMA) : Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan δ, which are related to the degree of microphase separation between hard and soft segments.[3][12]
-
Tensile Testing : Performed to measure key mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Visualizations
Diagram 1: General Polyurethane Synthesis Pathway
Caption: Formation of segmented polyurethane from its constituent reactants.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of polyurethanes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol against an alternative method, Gas Chromatography with Flame Ionization Detection (GC-FID). Supporting experimental data and detailed protocols are provided to facilitate an objective assessment.
Comparative Purity Analysis
The purity of this compound was assessed using a validated HPLC method with pre-column derivatization and a GC-FID method. The results, including the quantification of potential impurities, are summarized in the table below. The selection of potential impurities is based on a possible synthetic route involving the reaction of 1,3-diaminopropane with ethylene oxide.
| Parameter | HPLC with UV Detection | GC-FID |
| Purity Assay (%) | 99.58 | 99.62 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% |
| Impurity A: 1,3-Diaminopropane (%) | 0.15 | 0.14 |
| Impurity B: 2-(3-Aminopropylamino)ethanol (%) | 0.20 | 0.18 |
| Impurity C: Ethylene Glycol (%) | Not Detected | 0.05 |
| Unidentified Impurities (%) | 0.07 | 0.01 |
| Precision (RSD, n=6) | 0.25% | 0.35% |
| Accuracy (Recovery %) | 99.2% | 98.9% |
Experimental Protocols
Detailed methodologies for the HPLC and GC-FID analyses are provided below. These protocols adhere to standard practices for analytical method validation.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the pre-column derivatization of this compound and its potential primary and secondary amine impurities with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enable UV detection.[6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation and Derivatization:
-
Accurately weigh 50 mg of this compound and dissolve in 50 mL of 0.1 M Borate buffer (pH 9.0) to obtain a 1 mg/mL solution.
-
To 100 µL of the sample solution, add 400 µL of Borate buffer and 500 µL of a 3 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 20 minutes.
-
Quench the reaction by adding 50 µL of 0.1 M glycine solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides an orthogonal approach for purity assessment, particularly for volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh 100 mg of this compound and dissolve in 10 mL of methanol.
-
Vortex until fully dissolved.
-
Transfer an aliquot to a GC vial for analysis.
Method Comparison and Discussion
The HPLC method offers excellent sensitivity and specificity for the primary and secondary amine impurities after derivatization.[6] The use of a gradient elution allows for the separation of a wider range of impurities with varying polarities. However, the pre-column derivatization step adds complexity and a potential source of variability to the procedure.
The GC-FID method is a simpler and more direct approach for analyzing volatile compounds. It is particularly useful for detecting small, volatile impurities like ethylene glycol, which may not be well-retained or derivatized in the HPLC method. The flame ionization detector provides a uniform response for hydrocarbons, making it suitable for quantification without the need for individual impurity standards if relative peak area normalization is used. However, its sensitivity may be lower for some compounds compared to the UV detection of derivatized analytes in HPLC.
Both methods demonstrated comparable accuracy and precision, providing confidence in the overall purity assessment of 99.6%. The choice of method will depend on the specific requirements of the analysis, such as the need for very high sensitivity for certain impurities (favoring HPLC) or the desire for a simpler, more direct analysis of volatile components (favoring GC-FID). For comprehensive purity profiling, employing both orthogonal techniques is recommended.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Validation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. wjarr.com [wjarr.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Chelating Properties of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating properties of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine and other relevant ligands. Due to the limited availability of published stability constants for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, this guide utilizes data from the structurally similar ligand, 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris), which shares the key bis(2-hydroxyethyl)amino functional group responsible for chelation. This comparison aims to provide a valuable reference for understanding the potential chelating efficacy of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine in relation to other well-established chelating agents.
Introduction to Chelation
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of these chelates is crucial in various applications, including the removal of toxic metals from the body, the delivery of metal ions in pharmaceuticals, and the control of metal-catalyzed reactions. The effectiveness of a chelating agent is primarily quantified by its stability constant (log K), which describes the equilibrium between the free metal ion, the free ligand, and the resulting metal-ligand complex.
Comparative Analysis of Chelating Ligands
The chelating ability of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is primarily attributed to the nitrogen atoms of the diamine backbone and the oxygen atoms of the hydroxyethyl groups. To provide a quantitative comparison, this section presents the stability constants (log K) for the formation of 1:1 metal-ligand complexes for Bistris and other common chelating agents with various divalent metal ions.
Data Presentation: Stability Constants (log K) of Metal-Ligand Complexes
| Metal Ion | Bistris[1] | Ethylenediamine (en) | EDTA |
| Mg²⁺ | 0.34 | - | 8.7 |
| Ca²⁺ | 2.25 | - | 10.6 |
| Sr²⁺ | 1.44 | - | 8.7 |
| Ba²⁺ | 0.85 | - | 7.8 |
| Mn²⁺ | 0.70 | 2.7 | 13.8 |
| Co²⁺ | - | 5.9 | 16.3 |
| Ni²⁺ | - | 7.5 | 18.6 |
| Cu²⁺ | 5.27 | 10.6 | 18.8 |
| Zn²⁺ | 2.38 | 5.7 | 16.5 |
| Cd²⁺ | - | 5.5 | 16.4 |
| Pb²⁺ | - | - | 18.0 |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH. The data presented here are for comparative purposes. A higher log K value indicates a more stable complex.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for evaluating the efficacy of a chelating agent. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration for the Determination of Stability Constants
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes in an aqueous solution at a constant temperature and ionic strength.
Materials and Reagents:
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
-
Standardized solution of a strong acid (e.g., HCl or HNO₃)
-
Standardized solution of a carbonate-free strong base (e.g., NaOH or KOH)
-
High-purity metal salts (e.g., chlorides or nitrates) of the desired metal ions
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
-
Calibrated pH electrode and potentiometer
-
Thermostated titration vessel
-
Magnetic stirrer
-
Inert gas supply (e.g., argon or nitrogen)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand of known concentration.
-
Prepare stock solutions of the metal salts of known concentrations.
-
Prepare a solution of the inert salt at a concentration required to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).
-
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Protonation Constants Determination:
-
In the thermostated titration vessel, place a known volume of the ligand solution and the inert salt solution.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. The solution should be continuously stirred and blanketed with an inert gas to prevent contamination with atmospheric CO₂.
-
The obtained titration data (pH vs. volume of base added) is then processed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand.
-
-
Stability Constants Determination:
-
In the thermostated titration vessel, place known volumes of the ligand solution, the metal salt solution, and the inert salt solution. The metal-to-ligand ratio is typically 1:1 or 1:2.
-
Titrate this mixture with the standardized strong base, recording the pH after each addition.
-
The resulting titration curve will be displaced from the ligand-only titration curve due to the release of protons upon complex formation.
-
The data from this titration, along with the predetermined protonation constants, are used in a computer program to calculate the stability constants of the metal-ligand complexes.
-
Mandatory Visualizations
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining ligand protonation and metal complex stability constants using potentiometric titration.
Logical Relationship of Chelation
References
Performance Evaluation of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine and its Analogs as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of corrosion inhibitors based on the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine scaffold. Due to a lack of publicly available performance data for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, this guide utilizes data from a closely related analog, N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, to provide insights into the potential efficacy of this class of compounds. The performance of this analog is compared with other established corrosion inhibitors, supported by experimental data from peer-reviewed studies.
Executive Summary
Corrosion poses a significant challenge across various industries, including infrastructure, transportation, and notably, in environments relevant to pharmaceutical manufacturing and storage where metallic equipment is prevalent. The use of corrosion inhibitors is a critical strategy to mitigate these effects. Amine-based inhibitors, particularly those with hydroxyl functionalities, are known for their efficacy. This guide focuses on the potential performance of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine by examining a structural analog and comparing it to other inhibitor types. The evaluation is based on standard electrochemical and gravimetric techniques.
Performance Comparison of Corrosion Inhibitors
The following table summarizes the performance of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and other selected corrosion inhibitors from different chemical classes. The data is compiled from various studies and presented to offer a comparative perspective.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Technique | Reference |
| N-[2-[(2-hydroxyethyl) amino] ethyl]-amide | 50 ppm | 3.5% NaCl | 25 | 90 | EIS & Potentiodynamic Polarization | [1] |
| 2,2'-{propane-1,3-diylbis[azanylylidene (E) methanylylidene]}bis(6-methoxyphenol) (Schiff Base) | 0.75 mM | 1M HCl | 25 | 95.93 | Gravimetric, PDP, EIS | [2] |
| N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide | 10 mM | 3% NaCl | Not Specified | 96.6 | Potentiodynamic Polarization | [3][4] |
| Bis-Schiff base amino acid (CBS) | 150 mg/L | 1 M HCl | 30 | 94.83 | Weight Loss | [5] |
Detailed Experimental Protocols
A comprehensive evaluation of corrosion inhibitor performance relies on standardized and well-defined experimental methodologies. The following sections detail the protocols for the key experiments cited in this guide.
Weight Loss Method (Gravimetric)
The weight loss method is a fundamental technique for determining the average corrosion rate. It involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specified duration. The inhibition efficiency is calculated based on the difference in weight loss.
Procedure based on ASTM G1 / G31 standards:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Solution: The corrosive medium (e.g., 1M HCl) is prepared. For inhibited tests, various concentrations of the inhibitor are added to the corrosive solution.
-
Immersion: The prepared coupons are suspended in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.[2]
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned according to ASTM G1 procedures. This typically involves scrubbing with a bristle brush and immersion in a cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine).
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ is the weight loss of the coupon in the uninhibited solution.
-
Wᵢ is the weight loss of the coupon in the inhibited solution.
-
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, allowing for the determination of the corrosion current density (Icorr) and the inhibitor's mode of action (anodic, cathodic, or mixed-type).[6]
Typical Experimental Setup and Procedure:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[7]
-
Working Electrode Preparation: The working electrode is prepared similarly to the weight loss coupons, with a specific surface area exposed to the electrolyte.
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).[8]
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves. The inhibition efficiency is calculated as follows: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where:
-
Icorr₀ is the corrosion current density in the uninhibited solution.
-
Icorrᵢ is the corrosion current density in the inhibited solution.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor on the metal surface.[9]
Typical Experimental Setup and Procedure:
-
Electrochemical Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.
-
Measurement: The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10] The impedance response of the system is measured.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:
-
Rctᵢ is the charge transfer resistance in the inhibited solution.
-
Rct₀ is the charge transfer resistance in the uninhibited solution.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a comprehensive corrosion inhibitor evaluation, the following diagrams are provided.
Caption: General workflow for evaluating corrosion inhibitor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. upubscience.com [upubscience.com]
- 6. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Spectroscopic Analysis for the Confirmation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data for confirmation and comparison with a structurally similar alternative, 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol. The methodologies for key spectroscopic techniques are detailed to support experimental design and data interpretation.
Introduction
This compound (Target Compound) is a diamino diol with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its use in research and development. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the target compound and compares them with those of 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol (Alternative Compound), which features a shorter ethylenediamine linker.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the target and alternative compounds. These predictions are generated based on established algorithms and provide a valuable reference for experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | Target Compound: this compound | Alternative Compound: 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol |
| -CH₂- (central, propane linker) | ~1.7 ppm (quintet) | N/A |
| -CH₂-N- (propane linker) | ~2.6 ppm (t) | N/A |
| -N-CH₂-CH₂-OH | ~2.7 ppm (s) | ~2.7 ppm (s) |
| -N-CH₂-CH₂-OH | ~2.8 ppm (t) | ~2.8 ppm (t) |
| -CH₂-OH | ~3.6 ppm (t) | ~3.6 ppm (t) |
| -OH, -NH (broad) | Variable | Variable |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | Target Compound: this compound | Alternative Compound: 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol |
| -CH₂- (central, propane linker) | ~28 ppm | N/A |
| -CH₂-N- (propane linker) | ~55 ppm | N/A |
| -N-CH₂-CH₂-OH | ~52 ppm | ~52 ppm |
| -N-CH₂-CH₂-OH | ~58 ppm | ~58 ppm |
| -CH₂-OH | ~60 ppm | ~60 ppm |
Table 3: Predicted FT-IR Spectroscopic Data (Neat)
| Vibrational Mode | Target Compound: this compound | Alternative Compound: 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol |
| O-H stretch (alcohol) | 3350-3450 cm⁻¹ (broad) | 3350-3450 cm⁻¹ (broad) |
| N-H stretch (secondary amine) | 3250-3350 cm⁻¹ (broad) | 3250-3350 cm⁻¹ (broad) |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| C-N stretch | 1050-1150 cm⁻¹ | 1050-1150 cm⁻¹ |
| C-O stretch | 1000-1100 cm⁻¹ | 1000-1100 cm⁻¹ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Parameter | Target Compound: this compound | Alternative Compound: 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol |
| Molecular Formula | C₇H₁₈N₂O₂ | C₆H₁₆N₂O₂ |
| Molecular Weight | 162.23 g/mol | 148.21 g/mol |
| Predicted [M]+• (m/z) | 162 | 148 |
| Key Fragmentation Peaks (m/z) | 131 ([M-CH₂OH]+), 115, 101, 88, 74, 58, 44 | 117 ([M-CH₂OH]+), 101, 88, 74, 58, 44 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation :
-
Neat (for liquids or low-melting solids) : Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids) : Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition :
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing : The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe.
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Acquisition (EI mode) :
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
-
Data Analysis : Identify the molecular ion peak ([M]+•) and analyze the fragmentation pattern to deduce the structure. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the target compound's structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
comparative thermal analysis of polymers synthesized with 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
A detailed guide for researchers, scientists, and drug development professionals on the thermal properties of polyurethanes synthesized with 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol and its structural analogs, compared with conventional diol chain extenders.
The thermal stability and phase behavior of polyurethanes are critical parameters influencing their processing conditions and end-use applications, from biomedical devices to controlled-release drug formulations. The choice of chain extender, a low molecular weight diol or diamine that reacts with the isocyanate-terminated prepolymer, plays a pivotal role in determining the final thermal properties of the polymer. This guide provides a comparative thermal analysis of polyurethanes synthesized with the tertiary amine-containing diol, this compound, and its analogs, benchmarked against commonly used linear diols.
Executive Summary
This guide presents a comparative analysis of the thermal properties of polyurethanes synthesized using different diol chain extenders. Due to the limited availability of published data on polyurethanes synthesized specifically with this compound, this guide utilizes data from polyurethanes synthesized with N-methyldiethanolamine (MDEA), a structurally similar tertiary amine-containing diol, as a proxy. The thermal behavior of these polymers is compared with that of polyurethanes synthesized with the conventional linear diols, 1,4-butanediol (BDO) and diethylene glycol (DEG).
The inclusion of tertiary amine groups within the polymer backbone, as seen with MDEA, can influence the thermal stability and degradation profile. The lone pair of electrons on the nitrogen atom can potentially catalyze degradation reactions, leading to lower onset decomposition temperatures compared to their non-amine-containing counterparts. However, the specific degradation pathways and the resulting thermal characteristics are also heavily influenced by the other components of the polyurethane, such as the polyol and diisocyanate, as well as the overall polymer architecture.
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for polyurethanes synthesized with different chain extenders. It is important to note that the properties of polyurethanes are highly dependent on the specific formulation, including the type of polyol and diisocyanate used, and the molar ratios of the components. The data presented here is a representative compilation from various studies.
| Chain Extender | Polymer System | TGA Onset Decomposition (Td,onset) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| N-methyldiethanolamine (MDEA) | Soybean oil-based polyol, IPDI | ~230 - 260 | Not Reported | Not Reported |
| 1,4-butanediol (BDO) | Polyester diol, MDI | ~310 - 330 | ~-30 to -40 (soft segment), ~100-110 (hard segment) | ~180 - 220 |
| Diethylene glycol (DEG) | PDET polyol, MDI | ~300 - 320 | ~-20 to -30 | Not Reported |
Note: The data for MDEA-based polyurethanes are used as an approximation for polymers synthesized with this compound due to the structural similarity. The thermal properties of polyurethanes can vary significantly based on the specific polyol, diisocyanate, and synthesis conditions used.
Experimental Workflows and Signaling Pathways
To understand the logical flow of a comparative thermal analysis study, the following diagrams are provided.
Comparative thermal analysis workflow.
The following diagram illustrates a simplified representation of the polyurethane synthesis process, highlighting the role of the diol chain extender.
Polyurethane synthesis pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis of polyurethanes and their thermal analysis.
Polyurethane Synthesis: One-Shot Method
This method involves the simultaneous reaction of all components.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polyester diol)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)
-
Chain Extender (e.g., this compound, 1,4-butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (optional, e.g., Dimethylformamide - DMF)
Procedure:
-
Drying: Thoroughly dry all glassware and reactants to prevent side reactions with water. Polyols and chain extenders should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Mixing: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, charge the dried polyol and chain extender. Heat the mixture to a specified temperature (e.g., 70-80 °C) under a nitrogen atmosphere with constant stirring until a homogeneous mixture is obtained.
-
Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.
-
Catalyst Addition: Introduce a catalytic amount of DBTDL (typically 0.01-0.05 wt% of the total reactants).
-
Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90 °C for 2-3 hours to ensure complete polymerization.
-
Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at a specified temperature and duration (e.g., 100-110 °C for 12-24 hours).
Polyurethane Synthesis: Prepolymer Method
This two-step method allows for better control over the polymer structure.
Materials:
-
Same as the one-shot method.
Procedure:
-
Drying: As per the one-shot method.
-
Prepolymer Synthesis:
-
In a reaction vessel, add the dried polyol and heat to 60-70 °C under a nitrogen atmosphere with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90 °C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried chain extender in a minimal amount of anhydrous solvent or use it in its molten state.
-
Cool the prepolymer to 60-70 °C.
-
Slowly add the stoichiometric amount of the chain extender solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.
-
Continue stirring for 1-2 hours.
-
-
Casting and Curing: As per the one-shot method.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the synthesized polyurethanes.
Procedure:
-
Sample Preparation: Use a small amount of the cured polymer sample (typically 5-10 mg).
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min.
-
Temperature Range: From ambient temperature to approximately 600-800 °C.
-
-
Analysis: Place the sample in the TGA crucible, tare the balance, and begin the heating program. Record the weight loss as a function of temperature. The onset decomposition temperature (Td,onset) is determined from the initial significant weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyurethanes.
Procedure:
-
Sample Preparation: Hermetically seal a small sample of the polymer (5-10 mg) in an aluminum pan.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate.
-
Heating and Cooling Rates: A typical rate is 10 °C/min.
-
-
Temperature Program:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate to a low temperature (e.g., -80 °C).
-
Heat the sample again at a controlled rate. The data from this second heating scan is typically used for analysis.
-
-
Analysis: Record the heat flow as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is identified as an endothermic peak.
Assessing the Biocompatibility of Novel Polyurethanes Derived from N,N'-bis(2-hydroxyethyl)-1,3-propanediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials with enhanced biocompatibility is a cornerstone of advancement in medical devices and drug delivery systems. This guide provides a comparative framework for assessing the biocompatibility of a hypothetical, novel polyurethane synthesized using N,N'-bis(2-hydroxyethyl)-1,3-propanediamine as a chain extender. This new material is compared against two well-established biocompatible polyurethanes: one utilizing 1,4-butanediol (a diol chain extender) and another employing ethylenediamine (a diamine chain extender).
The objective is to provide a clear, data-driven comparison and detailed experimental protocols to guide researchers in the evaluation of such new materials. The data for the alternative materials are representative values from published studies.
Comparative Biocompatibility Data
The following tables summarize key quantitative data from in vitro biocompatibility studies. These tables are designed to allow for a direct comparison between the hypothetical novel polyurethane and established alternatives.
Table 1: In Vitro Cytotoxicity Assessment
| Material | Chain Extender | Cell Line | Cell Viability (%) (after 24h) |
| Novel Polyurethane | N,N'-bis(2-hydroxyethyl)-1,3-propanediamine | L929 | Data to be determined |
| Alternative A | 1,4-butanediol | L929 | > 95% |
| Alternative B | Ethylenediamine | L929 | > 90% |
Table 2: Hemocompatibility Assessment
| Material | Chain Extender | Hemolysis Rate (%) | Platelet Adhesion |
| Novel Polyurethane | N,N'-bis(2-hydroxyethyl)-1,3-propanediamine | Data to be determined | Data to be determined |
| Alternative A | 1,4-butanediol | < 2% | Low |
| Alternative B | Ethylenediamine | < 5%[1] | Moderate |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on established standards such as the ISO 10993 series.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Material Preparation: The test material (Novel Polyurethane) and control materials (Alternatives A and B) are sterilized. Extracts are prepared by incubating the materials in a cell culture medium at 37°C for 24 hours.
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a semi-confluent monolayer.
-
Exposure: The culture medium is replaced with the material extracts, and the cells are incubated for 24 hours. A negative control (fresh medium) and a positive control (e.g., dilute phenol solution) are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control.
Hemolysis Assay
This assay assesses the potential of a material to damage red blood cells.
-
Material Preparation: The test material and controls are prepared as sterile samples.
-
Blood Collection: Fresh human blood is collected from healthy donors into tubes containing an anticoagulant.
-
Incubation: The material samples are incubated with diluted blood at 37°C for a specified time (e.g., 60 minutes). A positive control (e.g., Triton X-100 solution) and a negative control (saline solution) are run in parallel.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Quantification: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.
-
Data Analysis: The hemolysis rate is calculated as a percentage relative to the positive control. A hemolysis rate below 5% is generally considered acceptable for biomaterials.[1]
Platelet Adhesion Study
This study qualitatively and quantitatively evaluates the adhesion of platelets to the material surface.
-
Material Preparation: The test material and controls are prepared as sterile discs.
-
Platelet-Rich Plasma (PRP) Preparation: Fresh human blood is centrifuged to obtain PRP.
-
Incubation: The material discs are incubated with PRP at 37°C for a defined period.
-
Analysis:
-
Scanning Electron Microscopy (SEM): The discs are fixed, dehydrated, and sputter-coated with gold for visualization of adhered platelets and their morphology.
-
Lactate Dehydrogenase (LDH) Assay: The number of adhered platelets can be quantified by measuring the LDH activity of the lysed platelets on the surface.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cellular response to biomaterials.
Conclusion
This guide outlines a systematic approach to evaluating the biocompatibility of a novel polyurethane derived from N,N'-bis(2-hydroxyethyl)-1,3-propanediamine. By employing standardized in vitro assays and comparing the results with established biocompatible polyurethanes, researchers can effectively assess the potential of this new material for biomedical applications. The provided experimental protocols and illustrative diagrams serve as a practical resource for designing and conducting these critical biocompatibility studies. Further in vivo testing would be the subsequent step to confirm the long-term safety and efficacy of any promising new biomaterial.
References
Benchmarking the Catalytic Activity of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of metal complexes incorporating the ligand 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol and its structural analogues. The objective is to offer a clear benchmark of their performance in various catalytic transformations, supported by experimental data from the scientific literature. This document focuses on data presentation through structured tables, detailed experimental protocols for key reactions, and visualizations of experimental workflows.
Catalytic Oxidation Reactions
Metal complexes based on ligands structurally similar to this compound have demonstrated significant efficacy in a range of oxidation reactions. Here, we compare the performance of manganese and copper complexes in the oxidation of alcohols and catechols, respectively.
Manganese-Catalyzed Alcohol Oxidation
Manganese complexes bearing tetradentate N4 ligands are effective catalysts for the oxidation of secondary alcohols to ketones using hydrogen peroxide as a green oxidant. Mechanistic studies suggest that the reaction proceeds via a high-valent manganese-oxo intermediate, with the rate-determining step being the abstraction of a hydrogen atom from the α-CH bond of the alcohol.[1]
Table 1: Catalytic Oxidation of 1-Phenylethanol using a Manganese Complex
| Catalyst Loading (mol%) | Additive (mol%) | H₂O₂ (equiv.) | Yield (%) |
| 0.20 | H₂SO₄ (1.0) | 1.5 | 90 |
| 0.30 | H₂SO₄ (1.0) | 1.5 | 95 |
| 0.30 | H₂SO₄ (0.50) | 1.2 | 93 |
| 0.30 | H₂SO₄ (0.10) | 1.2 | 62 |
Data sourced from a study on a chiral manganese complex with a related N4 ligand.[2]
Copper-Catalyzed Catechol Oxidation
Copper(II) complexes formed in situ with ligands containing N-donor atoms exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone using atmospheric oxygen. The reaction rate is influenced by the nature of the ligand, the copper salt precursor, and the solvent.[3]
Table 2: Comparative Catecholase Activity of In Situ Formed Copper(II) Complexes
| Ligand/Copper Salt Combination | Solvent | Initial Rate (μmol L⁻¹ min⁻¹) |
| L1 / Cu(CH₃COO)₂ | Methanol | 19.04 |
| L6 / [Cu(CH₃CO₂)₂] | THF | 25.08 |
| L1 / [CuCl₂] | Methanol | 0.06 |
Data represents findings from studies on various N-donor ligand-copper complexes.[3][4] The highest catalytic activity, with a turnover frequency (kcat) of 6900 h⁻¹, has been reported for a dinuclear copper(II) complex in the oxidation of 3,5-di-tert-butylcatechol.[4]
Ring-Opening Polymerization (ROP)
Zinc complexes are notable catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of biodegradable polyesters. The catalytic activity is influenced by the ligand architecture and the presence of an initiator, such as benzyl alcohol.
Zinc-Catalyzed ROP of ε-Caprolactone
Dinuclear zinc complexes with flexible alkylene bridging groups have been investigated as catalysts for the ROP of ε-caprolactone (CL). These catalysts demonstrate good control over the polymerization, preventing the molar mass broadening often observed with other catalysts like tin(II) octanoate.[5] The polymerization is believed to proceed via a coordination-insertion mechanism.[6]
Table 3: Performance of a Dinuclear Zinc Complex in ε-Caprolactone Polymerization
| Monomer/Catalyst Ratio | Initiator | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 100 | BnOH | 60 | 6,800 | 1.15 |
| 200 | BnOH | 60 | 13,500 | 1.18 |
| 100 | None | 60 | 25,000 | 1.50 |
Data from a study on a dinuclear bis(β-diketiminate) zinc catalyst with a propylene bridge.[5]
Experimental Protocols
General Procedure for Manganese-Catalyzed Oxidation of Secondary Alcohols[2]
To a solution of the secondary alcohol (0.50 mmol) and the manganese catalyst (0.20-0.40 mol%) in acetonitrile (1.0 mL) is added an aqueous solution of sulfuric acid (0.10-1.0 mol%). A solution of 30% hydrogen peroxide (1.2-1.5 equivalents) in acetonitrile (0.50 mL) is then added dropwise over 1 hour using a syringe pump at 25 °C. The reaction mixture is stirred for the specified time, and the product yield is determined by gas chromatography.
In Situ Catalytic Oxidation of Catechol with Copper Complexes[3]
A solution of the ligand and a copper(II) salt (e.g., Cu(CH₃COO)₂) in a 1:1 molar ratio is prepared in the desired solvent (e.g., methanol or THF). This solution is then added to a solution of catechol in the same solvent. The reaction is carried out under an atmosphere of air (dioxygen) at ambient temperature. The progress of the reaction is monitored spectrophotometrically by measuring the increase in absorbance of the resulting o-quinone at its characteristic wavelength.
Protocol for Ring-Opening Polymerization of ε-Caprolactone with a Zinc Catalyst[5]
In a glovebox, the zinc catalyst and, if applicable, the benzyl alcohol initiator are dissolved in dry toluene. The desired amount of ε-caprolactone is then added to the stirred solution. The reaction mixture is maintained at a constant temperature, and samples are withdrawn at regular intervals to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molar mass and polydispersity by size-exclusion chromatography.
Visualizations
Caption: Workflow for the synthesis, screening, and analysis of the catalytic activity of metal complexes.
Caption: Proposed coordination-insertion mechanism for the ring-opening polymerization of ε-caprolactone.
References
- 1. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone [mdpi.com]
The Influence of Chain Extenders on the Mechanical Properties of Polyurethanes: A Comparative Analysis
A detailed examination of how the selection of different chain extenders—short-chain diols and diamines—critically influences the mechanical performance of polyurethane elastomers. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
The versatility of polyurethanes (PUs) stems from their unique segmented structure, consisting of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate with a chain extender, play a crucial role in determining the material's mechanical properties. The choice of chain extender, typically a low molecular weight diol or diamine, significantly impacts the morphology of the hard domains, the degree of phase separation, and the hydrogen bonding network within the polymer matrix. These factors, in turn, dictate the ultimate tensile strength, elongation at break, and modulus of the resulting polyurethane. This guide offers a comparative analysis of the effects of various common chain extenders on the mechanical properties of polyurethanes, supported by a summary of experimental findings and detailed protocols.
Comparative Mechanical Properties of Polyurethanes with Various Chain Extenders
The selection of a chain extender is a critical parameter in tailoring the mechanical properties of polyurethanes for specific applications. The structure of the chain extender, including its molecular weight, linearity, and the type of reactive functional group (hydroxyl or amine), directly influences the packing and ordering of the hard segments. This, in turn, affects the overall physical and mechanical behavior of the elastomer.
Generally, diamine chain extenders result in the formation of urea linkages, which are more polar and form stronger and more thermally stable hydrogen bonds compared to the urethane linkages formed with diol chain extenders.[1][2] This enhanced hydrogen bonding in poly(urethane-urea)s often leads to a higher degree of phase separation and improved mechanical properties.
Among diol chain extenders, the length and structure of the aliphatic chain are significant. For instance, 1,4-butanediol (BDO) is a widely used chain extender that often provides a good balance of properties.[3][4] Shorter chain diols like ethylene glycol (EG) can lead to more ordered but potentially more brittle hard segments, while longer chain diols like 1,6-hexanediol (HDO) may result in softer, more flexible materials due to the disruption of hard segment packing.[3] The use of multiple chain extenders can also be a strategy to disrupt hard domain formation and tailor properties.[5]
The following table summarizes the typical effects of different chain extenders on the key mechanical properties of polyurethanes, as reported in the literature.
| Chain Extender | Type | Key Structural Features | Typical Effect on Tensile Strength | Typical Effect on Elongation at Break | Typical Effect on Modulus |
| 1,4-Butanediol (BDO) | Diol | Linear, 4-carbon aliphatic chain | High | Moderate | High |
| Ethylene Glycol (EG) | Diol | Linear, 2-carbon aliphatic chain | High | Lower | High |
| 1,6-Hexanediol (HDO) | Diol | Linear, 6-carbon aliphatic chain | Moderate | Higher | Lower |
| Ethylenediamine (EDA) | Diamine | Linear, 2-carbon aliphatic chain | Very High | Lower | Very High |
| Hexamethylenediamine (HMDA) | Diamine | Linear, 6-carbon aliphatic chain | High | Moderate | High |
Table 1. Comparative Mechanical Properties of Polyurethanes with Different Chain Extenders. This table provides a qualitative summary of the general trends observed in the mechanical properties of polyurethanes when different common chain extenders are utilized in their synthesis. The actual quantitative values can vary significantly depending on the specific formulation, including the type of polyol and diisocyanate used, and the synthesis conditions.
Experimental Protocols
The synthesis and characterization of polyurethanes with different chain extenders follow established laboratory procedures. The two primary synthesis methods are the one-shot process and the prepolymer method.[6][7]
Polyurethane Synthesis (Prepolymer Method)
-
Drying of Reagents: The polyol (e.g., polytetrahydrofuran, polycaprolactone) and the chain extender are dried under vacuum at 80°C for 24 hours to remove moisture, which can react with the isocyanate.[6]
-
Prepolymer Formation: The dried polyol is reacted with an excess of diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) at a controlled temperature (typically 70-80°C) with mechanical stirring under a nitrogen atmosphere to form an NCO-terminated prepolymer.[8]
-
Chain Extension: The chosen chain extender (e.g., BDO, EDA) is added stoichiometrically to the prepolymer with vigorous stirring. The mixture is then poured into a preheated mold.
-
Curing: The cast polyurethane is cured in an oven at a specific temperature and time (e.g., 100°C for 24 hours) to complete the polymerization reaction.
-
Post-Curing: The cured polyurethane sheet is often post-cured at room temperature for several days to ensure the stabilization of its properties before testing.
Mechanical Property Testing
-
Tensile Testing: The tensile properties (tensile strength, elongation at break, and modulus) of the polyurethane elastomers are determined using a universal testing machine, such as an Instron, following ASTM D412 standards.[4] Dumbbell-shaped specimens are cut from the cured sheets and tested at a constant crosshead speed.
-
Hardness: The hardness of the polyurethane samples is measured using a Shore durometer (Type A or D) according to ASTM D2240.[4]
-
Tear Strength: The tear strength of the material is evaluated following the ASTM D624 protocol.[4]
Visualizing the Experimental Workflow and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for synthesizing and characterizing polyurethanes and the logical relationship between the chain extender structure and the resulting mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
